3-(Hydroxymethyl)cyclopentan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXTIFHKIGLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554397 | |
| Record name | 3-(Hydroxymethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159766-11-7 | |
| Record name | 3-(Hydroxymethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-(Hydroxymethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)cyclopentan-1-ol is a diol featuring a cyclopentane ring substituted with a hydroxyl group and a hydroxymethyl group. Its stereochemistry and the presence of two hydroxyl moieties make it a valuable chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical properties of this compound, details general experimental protocols for their determination, and illustrates its utility as a key intermediate in the synthesis of carbocyclic nucleosides.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. The data presented below has been compiled from various chemical databases and literature sources. It is important to note that some of the data, particularly the boiling and melting points, are predicted values derived from computational models due to a lack of extensive experimental validation in publicly available literature. The compound's appearance as an oil at room temperature suggests a melting point below ambient conditions.
Data Presentation: Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 1007125-14-5 | For (1S,3S) stereoisomer[1] |
| Appearance | Oil | [1] |
| Boiling Point | 246.5 ± 8.0 °C (Predicted) | [1] |
| Melting Point | Not available | Expected to be below room temperature |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| pKa | 15.05 ± 0.10 (Predicted) | [1] |
Experimental Protocols
The determination of the physical properties of a compound like this compound follows standard laboratory procedures. Below are detailed methodologies for the key experiments that would be employed to ascertain these values experimentally.
Boiling Point Determination (Micro Method)
Given the likely high boiling point and the potential for limited sample availability in a research setting, a micro-boiling point determination method is appropriate.
Apparatus:
-
Thiele tube or a similar heating block
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (Bunsen burner or hot plate)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with mineral oil, ensuring the rubber band or attachment is above the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Density Determination
The density of liquid this compound can be determined using a pycnometer or by the straightforward mass/volume method.
Apparatus:
-
Analytical balance
-
Graduated cylinder or volumetric flask (for a less precise measurement)
-
Pycnometer (for a more precise measurement)
-
Temperature-controlled water bath
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).
-
For higher accuracy, this measurement should be performed at a controlled temperature, as density is temperature-dependent.
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental property.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)
Procedure:
-
Approximately 0.1 g of this compound is placed into a series of clean, dry test tubes.
-
To each test tube, 1 mL of a different solvent is added.
-
The test tubes are agitated using a vortex mixer or stirred vigorously for a set period (e.g., 1-2 minutes).
-
The mixture is then observed to determine if the compound has dissolved completely. A clear, homogeneous solution indicates solubility. The presence of undissolved material or a cloudy suspension indicates insolubility or partial solubility.
-
Observations are recorded for each solvent.
Application in Synthesis: A Workflow for Carbocyclic Nucleosides
This compound is a crucial chiral precursor for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane ring. These modified nucleosides are of significant interest in the development of antiviral and anticancer agents due to their increased metabolic stability.
A common strategy for the synthesis of carbocyclic nucleosides involves the coupling of the protected cyclopentane moiety with a nucleobase, often via a Mitsunobu reaction. This reaction allows for the formation of a carbon-nitrogen bond with inversion of stereochemistry at the reacting center.
Below is a DOT script and the corresponding diagram illustrating a generalized workflow for the synthesis of a carbocyclic nucleoside from this compound.
Caption: Synthetic workflow for a carbocyclic nucleoside.
The Mitsunobu reaction is a key step in this pathway. The mechanism involves the activation of the hydroxyl group of the protected cyclopentanol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation facilitates a nucleophilic substitution by the nucleobase, proceeding with an inversion of configuration at the stereocenter.
Caption: Simplified Mitsunobu reaction mechanism.
Conclusion
This compound is a valuable chemical entity with physical properties that make it a versatile intermediate in organic synthesis. While much of the quantitative data is based on predictive models, established experimental protocols can be readily applied to determine these properties with high accuracy. Its role as a chiral building block, particularly in the synthesis of carbocyclic nucleosides, highlights its importance in the field of medicinal chemistry and drug development. The synthetic workflow presented illustrates a common and effective strategy for leveraging the unique structure of this compound to create complex and biologically relevant molecules. Further experimental investigation into its physical properties will undoubtedly be beneficial for its broader application in research and development.
References
Chemical structure and stereoisomers of 3-(Hydroxymethyl)cyclopentan-1-OL
An In-Depth Technical Guide to 3-(Hydroxymethyl)cyclopentan-1-ol: Structure, Stereoisomers, and Applications
Abstract
This compound is a versatile bifunctional organic compound characterized by a cyclopentane scaffold bearing both a primary and a secondary hydroxyl group. Its structural framework, containing two stereocenters, makes it a valuable chiral building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and key experimental protocols related to this compound. It further explores its significant applications, particularly as a precursor in the synthesis of carbocyclic nucleosides for drug development, making it a molecule of high interest to researchers in medicinal chemistry and materials science.
Chemical Structure and Stereoisomerism
This compound possesses a five-membered carbocyclic ring with a hydroxyl (-OH) group at the C1 position and a hydroxymethyl (-CH2OH) group at the C3 position. The presence of two chiral centers at C1 and C3 gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other.
The relative orientation of the two substituents defines the diastereomers:
-
cis Isomers : The hydroxyl and hydroxymethyl groups are on the same face of the cyclopentane ring. This pair of enantiomers corresponds to the (1R, 3S) and (1S, 3R) configurations.
-
trans Isomers : The hydroxyl and hydroxymethyl groups are on opposite faces of the ring. This pair of enantiomers corresponds to the (1R, 3R) and (1S, 3S) configurations.
The stereochemical integrity of these isomers is critical, as their biological activity and utility as chiral intermediates are intrinsically linked to their precise three-dimensional structure.[1] The cyclopentane core's conformational flexibility and the capacity to host multiple stereocenters make it a valuable scaffold in drug design.[1]
Physicochemical Properties
The dual hydroxyl functionality of this compound allows for diverse chemical modifications, such as esterification, etherification, and oxidation, making it a versatile synthetic intermediate.[2] Quantitative physicochemical data for this compound are primarily based on predictive models.
| Property | Predicted Value | Reference |
| Molecular Formula | C6H12O2 | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Boiling Point | 246.5 ± 8.0 °C | [3] |
| Density | 1.113 ± 0.06 g/cm³ | [3] |
| pKa | 15.05 ± 0.10 | [3] |
| Storage Temperature | 2-8°C | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Experimental Protocols
Synthesis via Reduction of a Ketone Precursor
A prevalent and effective method for synthesizing this compound involves the stereoselective reduction of the ketone precursor, 3-(hydroxymethyl)cyclopentanone.[1] The choice of reducing agent can influence the diastereoselectivity of the product.
Objective: To synthesize this compound from 3-(hydroxymethyl)cyclopentanone.
Materials:
-
3-(hydroxymethyl)cyclopentanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)[1]
-
Methanol (or appropriate solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Extraction: Remove the methanol using a rotary evaporator. Add diethyl ether to the remaining aqueous residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, a mixture of cis and trans this compound.
-
Purification: The crude product can be purified by silica gel column chromatography to separate the diastereomers.
Separation of Stereoisomers
Achieving high levels of stereocontrol is crucial for the compound's application as a chiral intermediate.[1] Separation typically involves a two-stage process: diastereomer separation followed by enantiomer resolution.
1. Diastereomer Separation (cis/trans): The cis and trans diastereomers have different physical properties (e.g., polarity, boiling point) and can be separated using standard chromatographic techniques like silica gel column chromatography. An appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) is used to elute the two diastereomers at different retention times.
2. Enantiomeric Resolution: Enantiomers possess identical physical properties in an achiral environment and require a chiral environment for separation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for resolving enantiomers. The separated diastereomeric mixture is passed through an HPLC column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for this purpose.[5][6] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.
-
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be separated.
Applications in Research and Drug Development
The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, particularly carbocyclic nucleosides.[1]
Carbocyclic Nucleosides: These are nucleoside analogs where the furanose (ribose or deoxyribose) ring is replaced by a cyclopentane or cyclopentene ring. This structural modification often imparts greater metabolic stability against enzymatic degradation while retaining the ability to interact with biological targets. Consequently, many carbocyclic nucleosides exhibit potent antiviral (e.g., anti-HIV, anti-HBV) and anticancer activities.[1]
The cyclopentane ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural motif frequently found in biologically active compounds.[1] The enantiomerically pure forms of this compound serve as key precursors for constructing this crucial carbocyclic core with the desired stereochemistry.
Conclusion
This compound is a foundational molecule in stereoselective synthesis. Its four distinct stereoisomers provide a rich platform for the development of chiral drugs and other complex molecular architectures. A thorough understanding of its synthesis, separation, and chemical properties is essential for researchers aiming to leverage this versatile building block. Its established role in the synthesis of carbocyclic nucleosides underscores its importance and continued relevance in the fields of medicinal chemistry and drug discovery.
References
- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]
- 2. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 3. 3-(Hydroxymethyl)cyclopental | 1007125-14-5 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Chiral methods [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3-(Hydroxymethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Hydroxymethyl)cyclopentan-1-ol is a versatile chiral building block of significant interest in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogues with potent antiviral and anticancer properties. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents. The information is presented to support researchers and drug development professionals in the effective utilization of this compound.
Chemical Properties and Identification
This compound is a diol featuring a cyclopentane ring. The presence of two hydroxyl groups and chiral centers makes it a valuable synthon for introducing stereochemistry into target molecules.
Table 1: Chemical Identification and Properties of (1S,3S)-3-(Hydroxymethyl)cyclopentan-1-ol
| Property | Value |
| CAS Number | 1007125-14-5[1] |
| Other CAS Numbers | 159766-11-7 (unspecified stereochemistry) |
| Molecular Formula | C₆H₁₂O₂[1] |
| Molecular Weight | 116.16 g/mol [1] |
| Appearance | Oil |
| Boiling Point (Predicted) | 246.5 ± 8.0 °C at 760 mmHg |
| Density (Predicted) | 1.113 ± 0.06 g/cm³ |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Synthesis of this compound
The synthesis of this compound, particularly its stereoisomers, is a critical step in the development of carbocyclic nucleosides. A common and effective method involves the stereoselective reduction of the ketone precursor, 3-(hydroxymethyl)cyclopentanone. A chemoenzymatic approach has also been developed for the synthesis of the (1R,3R) stereoisomer, highlighting the importance of biocatalysis in producing enantiomerically pure intermediates.
Experimental Protocol: Chemoenzymatic Synthesis of (1R,3R)-3-(Hydroxymethyl)cyclopentan-1-ol
This protocol is based on a chemoenzymatic approach for the synthesis of the (1R,3R) stereoisomer, a key intermediate for the antiviral agent carbocyclic-ddA. The process involves an initial enzymatic reduction followed by chemical reduction steps.
Step 1: Enzymatic Reduction of (S)-4-(hydroxymethyl)cyclopent-2-enone
This step utilizes an enoate reductase to produce (3R)-3-(hydroxymethyl)cyclopentanone.
-
Materials:
-
(S)-4-(hydroxymethyl)cyclopent-2-enone (5 mM)
-
Flavin mononucleotide (FMN) (0.05 mM)
-
Nicotinamide adenine dinucleotide (NADH) (0.2 mM)
-
CrS enoate reductase from Thermus scotoductus SA-01 (10 µM)
-
Formate dehydrogenase from Candida boidinii (40 µM)
-
Sodium formate (40 mM)
-
Phosphate buffer (pH 7.0)
-
-
Procedure:
-
Combine the reagents in the phosphate buffer.
-
Maintain the reaction at 35°C with gentle agitation.
-
Monitor the reaction progress by a suitable method (e.g., HPLC or TLC). Complete conversion is typically achieved within 45 minutes[2].
-
Step 2: Chemical Reduction of (3R)-3-(hydroxymethyl)cyclopentanone
The resulting (3R)-3-(hydroxymethyl)cyclopentanone is then converted to (1R,3R)-3-hydroxycyclopentanemethanol through a three-step chemical process[2]. A plausible and widely used method for the reduction of the ketone to the diol is via sodium borohydride reduction.
-
Materials:
-
(3R)-3-(hydroxymethyl)cyclopentanone
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (or Diethyl ether)
-
Water
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
-
Procedure:
-
Dissolve the crude (3R)-3-(hydroxymethyl)cyclopentanone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5 to 2 equivalents relative to the ketone).
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to separate the cis and trans diastereomers.
-
Table 2: Reagents for the Reduction of 3-(Hydroxymethyl)cyclopentanone
| Reagent | Function |
| Sodium Borohydride (NaBH₄) | Reducing agent (hydride donor) |
| Lithium Aluminum Hydride (LiAlH₄) | Stronger reducing agent |
| Chiral Catalysts/Auxiliaries | To achieve stereocontrol |
Application in Drug Development: Carbocyclic Nucleosides
This compound is a crucial chiral precursor for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group[3]. These modified nucleosides often exhibit significant antiviral and anticancer activities[4].
Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides from this compound typically involves several key steps:
-
Protection of Hydroxyl Groups: The two hydroxyl groups of the diol are often differentially protected to allow for selective functionalization.
-
Introduction of a Leaving Group: One of the protected hydroxyl groups is converted into a good leaving group (e.g., tosylate, mesylate).
-
Nucleophilic Substitution: The nucleobase (e.g., adenine, guanine, cytosine, thymine, or their analogues) is introduced via nucleophilic substitution, displacing the leaving group.
-
Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside.
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Mechanism of Action of Antiviral Carbocyclic Nucleosides
Carbocyclic nucleoside analogues exert their antiviral effect primarily by targeting viral polymerases. The general mechanism involves a multi-step activation process within the host cell.
-
Cellular Uptake: The carbocyclic nucleoside is transported into the host cell.
-
Phosphorylation: Cellular kinases phosphorylate the nucleoside analogue sequentially to its monophosphate, diphosphate, and finally to the active triphosphate form.
-
Inhibition of Viral Polymerase: The triphosphate analogue, mimicking a natural deoxynucleotide triphosphate (dNTP), is incorporated into the growing viral DNA or RNA chain by the viral polymerase.
-
Chain Termination: Due to the modification in the cyclopentane ring (lacking the 3'-hydroxyl group of natural sugars), the incorporation of the carbocyclic nucleoside triphosphate leads to the termination of the elongating nucleic acid chain. This prevents the successful replication of the viral genome.
Caption: Mechanism of action of antiviral carbocyclic nucleosides.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Chemical shifts for protons on the cyclopentane ring are expected in the range of 1.2-2.2 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear around 3.5-3.8 ppm, and the proton on the carbon bearing the secondary alcohol (-CHOH) would be in the region of 3.9-4.2 ppm. The hydroxyl protons would show broad signals, the position of which is dependent on the solvent and concentration. |
| ¹³C NMR | The carbon atoms of the cyclopentane ring are expected to resonate between 20-50 ppm. The carbon of the hydroxymethyl group would be around 60-65 ppm, and the carbon with the secondary hydroxyl group would be in the 70-75 ppm range. |
| IR | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the two hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. C-O stretching bands would appear in the 1000-1200 cm⁻¹ region. |
| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z 116 would be expected. Fragmentation would likely involve the loss of water (m/z 98), a hydroxymethyl group (m/z 85), and other fragments resulting from the cleavage of the cyclopentane ring. |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its stereoisomers serve as critical starting materials for the synthesis of carbocyclic nucleosides that have demonstrated significant potential as antiviral and anticancer agents. The synthetic routes, particularly chemoenzymatic methods, offer efficient pathways to enantiomerically pure forms of this compound. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for the continued development of novel therapeutics. This guide provides a foundational resource for researchers and professionals working in this important area of drug discovery.
References
Spectroscopic Analysis of 3-(Hydroxymethyl)cyclopentan-1-ol: A Technical Guide
Abstract
This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the spectroscopic characterization of 3-(Hydroxymethyl)cyclopentan-1-ol. Due to the limited availability of public spectroscopic data for this specific compound, this document provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These protocols are intended to guide the user in acquiring high-quality data. Additionally, a general workflow for the spectroscopic analysis of a chemical compound is presented visually. While specific data for this compound is not available, representative data for the closely related analogue, 3-(Hydroxymethyl)cyclohexan-1-ol, is included for illustrative purposes.
Introduction
This compound is a diol containing a five-membered carbocyclic ring. Its structural features, including the presence of both a primary and a secondary alcohol, make it a potentially valuable building block in organic synthesis, particularly in the design and synthesis of novel pharmaceutical compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, ensuring purity and confirming structural integrity. This guide outlines the standard methodologies for obtaining the essential spectroscopic data (NMR, IR, and MS) required for these purposes.
Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring NMR, FT-IR, and MS data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for polar compounds include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). For less polar compounds, Chloroform-d (CDCl₃) is often used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution; filter if necessary.
-
Internal Standard: If quantitative analysis or a precise chemical shift reference is required, a small amount of an internal standard such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.
2.1.2. Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a set number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans are generally required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.
2.3.1. Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Further Dilution: Take an aliquot of this stock solution and dilute it further to a final concentration in the range of 1-10 µg/mL.
-
Filtration: Ensure the final solution is free of any particulate matter by filtering it through a syringe filter if necessary.
-
Vial Transfer: Transfer the filtered solution to an appropriate vial for the mass spectrometer's autosampler.
2.3.2. Data Acquisition
-
Ionization Method: Choose a suitable ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules.
-
Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Collection: Acquire the mass spectrum, typically in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Spectroscopic Data of an Analogue: 3-(Hydroxymethyl)cyclohexan-1-ol
Table 1: FT-IR Data for 3-(Hydroxymethyl)cyclohexan-1-ol
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretching (alcohol) |
| ~2920, 2850 | C-H stretching (aliphatic) |
| ~1450 | C-H bending (CH₂) |
| ~1050 | C-O stretching (alcohol) |
Note: This data is for 3-(Hydroxymethyl)cyclohexan-1-ol and is intended for comparative purposes only.
Data Interpretation (General Principles)
-
¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons. The integration of the signals gives the relative ratio of the number of protons. The splitting pattern (multiplicity) provides information about the number of neighboring protons.
-
¹³C NMR: The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shift indicates the type of carbon (e.g., sp³, sp², sp).
-
IR: The presence of a broad absorption around 3300 cm⁻¹ would be indicative of the O-H stretching of the alcohol functional groups. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching of the cyclopentane ring and the methylene group. A strong absorption in the 1000-1200 cm⁻¹ region would be expected for the C-O stretching vibrations.
-
MS: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For this compound (C₆H₁₂O₂), the expected molecular weight is 116.16 g/mol .
Conclusion
While specific experimental spectroscopic data for this compound remains to be published in publicly accessible databases, this guide provides the necessary foundational knowledge for researchers to acquire and interpret such data. The detailed protocols for NMR, FT-IR, and MS are robust and widely applicable for the characterization of small organic molecules. The provided workflow and general data interpretation principles will aid in the systematic structural elucidation of this and related compounds, which are of interest in the field of drug discovery and development.
The Solubility Profile of 3-(Hydroxymethyl)cyclopentan-1-ol: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 3-(Hydroxymethyl)cyclopentan-1-ol, a key chiral building block in the synthesis of carbocyclic nucleosides with potential antiviral and anticancer activities.[1] Due to the absence of publicly available quantitative solubility data, this document presents an estimated solubility profile based on the compound's structural features and qualitative solubility information. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, scientists, and professionals in drug development and formulation who require a thorough understanding of the physicochemical properties of this important synthetic intermediate.
Introduction
This compound is a diol featuring a cyclopentane ring, which provides a rigid scaffold, and two hydroxyl groups that impart polarity and hydrogen bonding capabilities.[2] This bifunctional nature makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals such as carbocyclic nucleosides.[1][2] The solubility of this compound in various solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of potential drug candidates. Understanding its solubility profile is therefore essential for optimizing synthetic routes and developing effective delivery systems.
Estimated Solubility of this compound
The following table summarizes the estimated solubility of this compound at ambient temperature (approximately 20-25 °C). These values are predictive and should be confirmed experimentally.
| Solvent Category | Solvent | Estimated Solubility ( g/100 mL) | Rationale |
| Polar Protic | Water | > 10 | The two hydroxyl groups can readily form hydrogen bonds with water molecules, leading to high miscibility. |
| Methanol | > 25 | As a small polar protic solvent, methanol is an excellent solvent for diols due to hydrogen bonding and favorable dipole-dipole interactions. | |
| Ethanol | > 25 | Similar to methanol, ethanol is expected to be a very good solvent for this compound. | |
| Isopropanol | > 15 | Solubility is expected to be slightly lower than in methanol or ethanol due to the increased nonpolar character of the solvent. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 25 | A highly polar aprotic solvent capable of acting as a strong hydrogen bond acceptor, making it an excellent solvent for polar compounds.[3] |
| Acetone | > 15 | A polar aprotic solvent that can effectively solvate the diol.[3] | |
| Acetonitrile | 5 - 15 | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or acetone, which may result in slightly lower solubility. | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | 5 - 15 | The polarity of DCM allows for some interaction with the hydroxyl groups, and it is a good solvent for many organic compounds.[3] |
| Chloroform | 5 - 15 | Similar to DCM, chloroform's polarity allows for the dissolution of moderately polar compounds.[3] | |
| Ethyl Acetate | 1 - 5 | As a moderately polar solvent, it is expected to have some solvating power for the diol.[3] | |
| Toluene | < 1 | The nonpolar nature of toluene makes it a poor solvent for a polar diol. | |
| Hexane | < 0.1 | As a nonpolar aliphatic hydrocarbon, hexane is not expected to dissolve a polar compound like this compound to any significant extent. |
Experimental Protocol for Solubility Determination
The following section details a robust experimental protocol for the quantitative determination of the solubility of this compound using the shake-flask method, which is considered the gold standard for equilibrium solubility measurements.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)
-
Analytical balance
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the diagram below.
References
An In-depth Technical Guide to 3-(Hydroxymethyl)cyclopentan-1-ol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Hydroxymethyl)cyclopentan-1-ol, a chiral diol, has emerged as a critical building block in synthetic organic chemistry, most notably for its role in the preparation of carbocyclic nucleoside analogues with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic data, and an exploration of its primary application in the development of antiviral and anticancer agents through the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.
Discovery and History
The history of this compound is intrinsically linked to the development of carbocyclic nucleosides, a class of compounds where a cyclopentane ring replaces the furanose sugar moiety of natural nucleosides. This structural modification imparts greater stability against enzymatic degradation.[1]
The quest for potent antiviral and anticancer agents spurred research into nucleoside analogues beginning in the mid-20th century. The first synthesis of a carbocyclic analogue of adenosine was reported in 1966. This pioneering work laid the foundation for the development of a wide array of carbocyclic nucleosides, many of which have become clinically important drugs.
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and utility as a chiral precursor became prominent with the rise of asymmetric synthesis techniques. The ability to stereoselectively synthesize different isomers of this diol was a crucial step in accessing enantiomerically pure carbocyclic nucleosides, which is often essential for their biological activity. Its importance grew as researchers sought versatile chiral synthons for the construction of complex cyclopentane-containing molecules.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| CAS Number | 1007125-14-5 (for 1S,3S) | [2] |
| Appearance | Oil | [3] |
| Boiling Point | 246.5 ± 8.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| pKa | 15.05 ± 0.10 (Predicted) | [3] |
Spectroscopic Data:
While specific spectra are dependent on the isomer and experimental conditions, general characteristics are as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the cyclopentane ring protons, a signal for the hydroxymethyl protons, and signals for the two hydroxyl protons (which may be broad and exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum would typically display six distinct signals corresponding to the six carbon atoms of the molecule.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. C-H stretching and bending vibrations, as well as C-O stretching, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 116, with fragmentation patterns corresponding to the loss of water and other small fragments.
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the most common being the reduction of 3-(hydroxymethyl)cyclopentan-1-one. More recent and sustainable methods have also been explored, utilizing biomass-derived starting materials.
Synthesis via Reduction of 3-(Hydroxymethyl)cyclopentan-1-one
This is a widely used and effective method for the preparation of this compound. The choice of reducing agent can influence the stereoselectivity of the reaction.
Experimental Protocol: Reduction with Sodium Borohydride
-
Materials:
-
3-(Hydroxymethyl)cyclopentan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Diethyl ether)
-
Water
-
3 M Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve 3-(hydroxymethyl)cyclopentan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride to the stirred solution. The addition should be done portion-wise to control the exothermic reaction and gas evolution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for a specified time (e.g., 20 minutes) to ensure the reaction goes to completion.[4]
-
Quench the reaction by carefully adding water.
-
Add 3 M sodium hydroxide solution to decompose the borate salts.[4]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
The crude this compound can be purified by column chromatography on silica gel.
-
Sustainable Synthesis from Biomass
A more environmentally friendly approach involves the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass. This process typically involves hydrogenation of the aldehyde group in HMF to form 2,5-bis(hydroxymethyl)furan (BHMF), followed by an acid-promoted Piancatelli rearrangement and subsequent hydrogenation steps.[3]
Applications in Drug Development: Carbocyclic Nucleosides and SAH Hydrolase Inhibition
The primary application of this compound is as a chiral building block for the synthesis of carbocyclic nucleosides. These nucleoside analogues have shown significant potential as antiviral and anticancer agents.
A key molecular target for many of these carbocyclic nucleosides is S-adenosyl-L-homocysteine (SAH) hydrolase.[5][6] This enzyme plays a crucial role in cellular methylation reactions by hydrolyzing SAH to adenosine and homocysteine. SAH is a potent inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The inhibition of SAH hydrolase leads to an accumulation of SAH, which in turn inhibits essential methylation processes required for viral replication and cancer cell proliferation.[5]
Conclusion
This compound is a versatile and valuable chiral building block with a significant history in the development of therapeutic agents. Its stereoselective synthesis has been a key enabling technology for the creation of carbocyclic nucleosides that target fundamental cellular processes, such as methylation, offering promising avenues for the treatment of viral diseases and cancer. Future research in this area will likely focus on developing more efficient and sustainable synthetic routes to this important intermediate and exploring its application in the synthesis of novel bioactive molecules.
References
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 3. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Carbocyclic Pyrimidine Nucleosides as Inhibitors of S-Adenosylhomocysteine Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of carbocyclic nucleosides and their SAH hydrolase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentane Diols: A Comprehensive Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Cyclopentane diols are a class of cyclic alcohols that have garnered significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a valuable scaffold for the synthesis of diverse and stereochemically complex molecules. This technical guide provides an in-depth review of the literature on cyclopentane diols, focusing on their synthesis, biological activity, and potential as therapeutic agents.
Synthesis of Cyclopentane Diols
The synthesis of cyclopentane diols can be achieved through a variety of methods, often with a focus on controlling the stereochemistry of the hydroxyl groups. Key approaches include the dihydroxylation of cyclopentene, the reduction of cyclic ketones, and the use of chiral starting materials.
Stereoselective Synthesis
The precise spatial arrangement of the hydroxyl groups is crucial for the biological activity of cyclopentane diols. Stereoselective synthesis aims to produce specific stereoisomers (e.g., cis or trans, and specific enantiomers).
One common strategy for stereoselective synthesis involves the enzymatic reduction of 2,2-disubstituted 3-hydroxycyclopentane-1-ones. This method can produce trans,cis-cyclopentane-1,3-diols with high diastereomeric excess (>99% dr). The stereoselectivity can be influenced by factors such as the choice of enzyme and the presence of protecting groups on the starting material. For instance, acetylation of the hydroxyl group in 2-benzyl-2-methyl-3-oxocyclopentyl acetate can significantly alter the stereochemical outcome of the reduction, allowing for the selective synthesis of trans,cis-, trans,trans-, and cis,cis-2-benzyl-2-methyl-cyclopentane-1,3-diols.
Another approach involves a rhodium-catalyzed domino reaction of vinyldiazoacetates with enantiopure allyl alcohols. This method can generate cyclopentanes with four contiguous stereocenters in high yield and with excellent diastereo- and enantioselectivity (99% ee, >97:3 dr). The resulting cyclopentane carboxylates can then be reduced to the corresponding 1,2-diols.
The following table summarizes quantitative data from selected stereoselective syntheses of cyclopentane diols and their precursors.
| Starting Material | Reaction Type | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 2,2-disubstituted 3-hydroxycyclopentane-1-ones | Enzymatic reduction | 2,2-disubstituted trans,cis-cyclopentane-1,3-diols | - | >99% | - | [1] |
| Vinyldiazoacetates and (E)-1,3-disubstituted 2-butenols | Rhodium-catalyzed domino reaction | Cyclopentane carboxylates | 85-89 | >30:1 | 99% | [2] |
Experimental Protocols
General Procedure for Enzymatic Reduction of 2,2-disubstituted 3-hydroxycyclopentane-1-ones:
-
A solution of the 2,2-disubstituted 3-hydroxycyclopentane-1-one substrate in a suitable buffer (e.g., phosphate buffer) is prepared.
-
The selected enzyme (e.g., a ketoreductase) and a cofactor (e.g., NADPH or a glucose/glucose dehydrogenase system for cofactor regeneration) are added to the solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The reaction progress is monitored by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cyclopentane-1,3-diol.
Biological Activity and Therapeutic Potential
Cyclopentane diols and their derivatives have shown promise in a range of therapeutic areas, particularly in oncology. While direct studies on the signaling pathways modulated by simple cyclopentane diols are limited, research on structurally related cyclopentenones and other cyclopentane derivatives provides valuable insights into their potential mechanisms of action.
Anticancer Activity
Cyclopentane-fused anthraquinone derivatives have demonstrated significant antiproliferative activity against various mammalian tumor cell lines. These compounds are believed to exert their cytotoxic effects through multiple mechanisms, including:
-
Interaction with DNA and Topoisomerase I: Similar to the well-known anthracycline anticancer drugs, these derivatives can intercalate into DNA and inhibit the activity of topoisomerase I, an enzyme essential for DNA replication and repair.
-
Induction of Reactive Oxygen Species (ROS): The generation of ROS can lead to oxidative stress and damage to cellular components, ultimately triggering apoptosis.
-
Lysosomal-Associated Cytotoxicity: Some derivatives have been shown to accumulate preferentially in lysosomes, suggesting that they may induce cell death through pathways associated with lysosomal membrane permeabilization.
Cyclopentenones, which feature a reactive α,β-unsaturated ketone, are known to interact with a wide array of intracellular targets. Their anticancer effects are thought to be mediated by the modulation of several key signaling pathways, including:
-
NF-κB Pathway: Cyclopentenone prostaglandins can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.
-
MAPK Pathway: Jasmonates, which contain a cyclopentenone moiety, have been shown to induce apoptosis in cancer cells through the modulation of the MAPK signaling cascade.
The following table summarizes the biological activity of selected cyclopentane derivatives.
| Compound Class | Biological Activity | IC50 Values | Target Cell Lines | Potential Signaling Pathway Involvement | Reference |
| Cyclopentane-fused anthraquinones | Antiproliferative | - | Various mammalian tumor cell lines | DNA intercalation, Topoisomerase I inhibition, ROS induction, Lysosomal pathways | [3] |
| Cyclopentenone prostaglandins | Anticancer, Anti-inflammatory | - | - | NF-κB, MAPK | [4] |
| Jasmonate derivatives | Anticancer | - | - | TNFR1, caspase-8, caspase-3, MAPK, Bax/Bcl-xL | [5] |
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the stereoselective synthesis of cyclopentane diols.
Caption: A typical workflow for the in vitro anticancer screening of cyclopentane diol derivatives.
Caption: A putative signaling pathway potentially modulated by cyclopentane derivatives in cancer cells.
Conclusion and Future Directions
Cyclopentane diols represent a versatile and promising scaffold for the development of novel therapeutic agents. Significant progress has been made in the stereoselective synthesis of these compounds, enabling the generation of libraries of structurally diverse molecules for biological screening. While the precise molecular mechanisms of action for many cyclopentane diols are still under investigation, studies on related compounds suggest that they may exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Future research in this area should focus on:
-
Elucidating the specific molecular targets and signaling pathways directly modulated by cyclopentane diols.
-
Expanding the diversity of synthesized cyclopentane diol libraries to explore a wider range of biological activities.
-
Conducting in vivo studies to evaluate the efficacy and safety of promising lead compounds in preclinical models of disease.
By addressing these key areas, the full therapeutic potential of cyclopentane diols can be realized, leading to the development of new and effective treatments for a variety of diseases, including cancer.
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. journal.bcrec.id [journal.bcrec.id]
- 3. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors [imrpress.com]
The Pivotal Role of 3-(Hydroxymethyl)cyclopentan-1-ol in the Synthesis of Biologically Active Carbocyclic Nucleosides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)cyclopentan-1-ol, a chiral cyclopentane derivative, serves as a critical structural motif and a versatile building block in the stereoselective synthesis of a class of compounds with significant therapeutic potential: carbocyclic nucleosides. While the intrinsic biological activity of this compound itself is not extensively documented, its true value lies in providing the essential carbocyclic scaffold for nucleoside analogues that exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. The stereochemistry of this compound, particularly the (1S,3S) enantiomer, is crucial for the biological efficacy of the resulting nucleoside analogues.[1] This technical guide delves into the synthesis, biological activities, and mechanisms of action of key carbocyclic nucleosides derived from this pivotal precursor.
Synthesis of Carbocyclic Nucleosides from this compound
The synthesis of carbocyclic nucleosides from this compound is a multi-step process that involves the strategic introduction of a nucleobase to the cyclopentane ring. This process often requires the protection of the hydroxyl groups, followed by the introduction of a leaving group to facilitate the coupling with the desired purine or pyrimidine base.
A generalized synthetic approach is outlined below:
Caption: Generalized workflow for the synthesis of carbocyclic nucleosides.
Biological Activities of Derived Carbocyclic Nucleosides
Carbocyclic nucleosides synthesized from this compound have demonstrated significant potential in various therapeutic areas.
Anti-inflammatory Activity
Certain carbocyclic adenosine analogues have been shown to modulate inflammatory responses. Specifically, they can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
| Compound Class | Specific Analogue | Target | Activity | Concentration | Source |
| Carbocyclic Adenosine Analogues | (3-hydroxycyclopentyl)adenine (10a) | TNF-α Production | Inhibition | IC50 = 10 µM | [1] |
Antiviral Activity
A significant area of investigation for these carbocyclic nucleosides is their antiviral efficacy against a range of DNA and RNA viruses. The mechanism often involves the inhibition of key viral or cellular enzymes essential for viral replication.
| Compound | Virus | Target/Assay | Activity | Concentration | Source |
| Neplanocin A | Vaccinia Virus | Antiviral Assay | Potent Activity | - | [2] |
| Neplanocin A | Vesicular Stomatitis Virus | Antiviral Assay | Potent Activity | - | [2] |
| Cyclopentenylcytosine | Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay | Potent Activity | - | [3] |
| Cyclopentenylcytosine | Cytomegalovirus (CMV) | Antiviral Assay | Potent Activity | - | [3] |
| 1,2,3-Triazole Analogue | Vaccinia Virus | Antiviral Assay | Potent Activity | EC50 = 0.4 µM | [4] |
| 1,2,3-Triazole Analogue | Cowpox Virus | Antiviral Assay | Moderate Activity | EC50 = 39 µM | [4] |
| 1,2,3-Triazole Analogue | SARS-CoV | Antiviral Assay | Moderate Activity | EC50 = 47 µM | [4] |
Anticancer Activity
The structural similarity of carbocyclic nucleosides to natural nucleosides allows them to interfere with cellular processes in rapidly dividing cancer cells, leading to cytotoxic effects.
| Compound | Cell Line | Activity | Concentration | Source |
| (-)-Neplanocin A | MOLT-4 (Leukemia) | Cytotoxicity | IC50 = 7 µM | [2] |
| (-)-Neplanocin A | A431 (Skin Carcinoma) | Cytotoxicity | IC50 = 10 µM | [2] |
| Cyclopentenylcytosine | L1210 Leukemia | Antitumor Activity | Significant | - |
| Cyclopentenylcytosine | A549 Lung Carcinoma | Growth Inhibition | 100% | - |
| Cyclopentenylcytosine | MX-1 Mammary Tumor | Growth Inhibition | 100% | - |
Mechanisms of Action
The biological effects of these carbocyclic nucleosides are underpinned by their interaction with specific cellular and viral targets.
Inhibition of S-adenosylhomocysteine (AdoHcy) Hydrolase
A primary mechanism of action for antiviral compounds like Neplanocin A is the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase.[5] This enzyme is crucial for the recycling of AdoHcy, a byproduct of methylation reactions. Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the capping of viral mRNA, a critical step for its stability and translation.
Caption: Mechanism of antiviral activity via inhibition of AdoHcy hydrolase.
Modulation of Inflammatory Signaling
The anti-inflammatory effects of certain carbocyclic adenosine analogues are mediated through the inhibition of pro-inflammatory cytokine production, such as TNF-α. While the precise upstream signaling cascade for this inhibition by these specific compounds is not fully elucidated in the provided context, a general representation of the TNF-α signaling pathway is shown below. These compounds likely interfere with components of this pathway, leading to reduced TNF-α expression.
Caption: Generalized inflammatory signaling pathway leading to TNF-α production.
Experimental Methodologies
The evaluation of the biological activity of these carbocyclic nucleosides involves a range of in vitro and in vivo assays.
Cytokine Production Assays
-
Objective: To quantify the inhibitory effect of the compounds on the production of pro-inflammatory cytokines.
-
General Protocol:
-
Human primary macrophages or macrophage-like cell lines (e.g., THP-1) are cultured.[6]
-
The cells are pre-treated with varying concentrations of the test compound.
-
Inflammation is induced using an agent like Lipopolysaccharide (LPS).[6]
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of cytokines such as TNF-α and IL-6 in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
In Vivo Anti-inflammatory Assays
-
Objective: To assess the protective effects of the compounds against a lethal inflammatory challenge in an animal model.
-
General Protocol:
Antiviral Assays
-
Objective: To determine the efficacy of the compounds in inhibiting viral replication.
-
General Protocol:
-
A suitable host cell line (e.g., Vero cells) is cultured in microtiter plates.
-
The cells are infected with the virus of interest (e.g., vaccinia virus, cowpox virus).
-
The infected cells are treated with a range of concentrations of the test compound.
-
After an incubation period that allows for viral replication, the extent of viral-induced cytopathic effect (CPE) is measured, or viral yield is quantified by plaque assay or quantitative PCR.
-
The 50% effective concentration (EC50) is calculated.
-
Cytotoxicity Assays
-
Objective: To determine the concentration at which the compound is toxic to host cells.
-
General Protocol:
-
Host cells (e.g., cancer cell lines or normal cell lines) are cultured in the presence of varying concentrations of the test compound.
-
After a set incubation period, cell viability is assessed using assays such as the MTT or MTS assay, which measure metabolic activity.
-
The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is determined.
-
Conclusion
This compound is a cornerstone for the synthesis of a diverse and potent class of carbocyclic nucleosides. While the parent molecule's biological activity is limited, its incorporation into nucleoside analogues unlocks a wide array of therapeutic possibilities, including potent antiviral, anticancer, and anti-inflammatory effects. The continued exploration of derivatives based on this chiral scaffold holds significant promise for the development of novel therapeutics. The stereospecific synthesis and biological evaluation of new analogues remain a vibrant and important area of research in medicinal chemistry.
References
- 1. Carbocyclic nucleosides as inhibitors of human tumor necrosis factor-alpha production: effects of the stereoisomers of (3-hydroxycyclopentyl)adenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel route to a chiral building block for the preparation of cyclopentenyl carbocyclic nucleosides. Synthesis and anticancer activity of enantiomeric neplanocins A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermochemical Properties of 3-(Hydroxymethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the methodologies for determining the key thermochemical properties of 3-(Hydroxymethyl)cyclopentan-1-ol. Due to the limited availability of direct experimental data for this specific diol, this document serves as a comprehensive protocol for its characterization. It details established experimental techniques, including bomb calorimetry and differential scanning calorimetry, and provides an overview of high-accuracy computational chemistry methods such as Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) theories. Furthermore, this guide presents a logical workflow for the synthesis of this compound and a representative reaction pathway, visualized using Graphviz diagrams. The information herein is intended to equip researchers and drug development professionals with the necessary tools to obtain and utilize the thermochemical data of this compound, which is a valuable building block in the synthesis of complex organic molecules, including carbocyclic nucleosides.[1][2]
Introduction
This compound is a bifunctional organic molecule featuring a cyclopentane ring substituted with both a primary and a secondary hydroxyl group.[1] This structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic organic chemistry.[1] Its application as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers underscores the importance of understanding its fundamental thermochemical properties.[1]
Thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, are crucial for process design, safety analysis, and understanding the energetic landscape of chemical reactions. This guide provides a framework for determining these properties for this compound.
Thermochemical Data
Table 1: Thermochemical Properties of this compound and Related Compounds
| Property | Symbol | This compound | Cyclopentanol[3][4][5] | cis-1,3-Cyclopentanediol[6] | Units |
| Molar Mass | M | 116.16 | 86.13 | 102.13 | g/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | -243.5 | Not available | kJ/mol |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | -297.5 | Not available | kJ/mol |
| Standard Molar Entropy (liquid) | S°(l) | To be determined | 197.6 | Not available | J/mol·K |
| Molar Heat Capacity (liquid) | Cp(l) | To be determined | 169.9 | Not available | J/mol·K |
Experimental Protocols
This section details the standard experimental procedures for determining the key thermochemical properties of liquid samples like this compound.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.
Protocol:
-
Sample Preparation:
-
For a non-volatile liquid like this compound, accurately weigh a sample of approximately 0.5-1.0 g directly into a crucible.[7]
-
If the sample were volatile, a sealed capsule of known calorific value would be used.[8]
-
Attach a known length of ignition wire (e.g., nickel-chromium or iron) to the electrodes of the bomb head, ensuring it is in contact with the sample.[7][9]
-
-
Bomb Assembly and Pressurization:
-
Calorimetry Measurement:
-
Submerge the sealed bomb in a known mass of water in the calorimeter bucket.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample by passing a current through the ignition wire.[10]
-
Record the temperature change of the water bath until a maximum temperature is reached and the system begins to cool.[10]
-
-
Data Analysis:
-
The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system, which has been calibrated using a standard substance like benzoic acid.[7]
-
Corrections are made for the heat of combustion of the ignition wire.
-
The enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.
-
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC is a rapid and simple method for determining the specific heat capacity of thermally stable liquids.[12][13]
Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for both temperature and heat flow using certified reference materials.[12]
-
-
Sample Preparation:
-
Hermetically seal a small, accurately weighed sample (typically 10-100 mg) of this compound in an aluminum pan.[14]
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Perform a baseline run with two empty pans to measure the instrumental heat flow difference.[15]
-
Run a calibration standard (e.g., sapphire) over the desired temperature range.
-
Run the sample pan against the empty reference pan under the same conditions. A typical procedure involves heating the sample at a controlled rate (e.g., 10-20 K/min) through the temperature range of interest.[16]
-
-
Data Analysis:
Determination of Absolute Entropy
The absolute entropy of a substance at a given temperature is determined by measuring the heat capacity from near absolute zero (0 K) to the desired temperature and accounting for the enthalpies of any phase transitions.[17]
Protocol:
-
Low-Temperature Heat Capacity Measurement:
-
Measure the heat capacity of the solid phase from as low a temperature as possible up to its melting point using adiabatic calorimetry.
-
-
Enthalpy of Fusion Measurement:
-
Determine the enthalpy of fusion (melting) using DSC.
-
-
Liquid-Phase Heat Capacity Measurement:
-
Measure the heat capacity of the liquid phase from the melting point to the desired temperature using DSC, as described in section 3.2.[16]
-
-
Entropy Calculation:
-
The absolute entropy is calculated by integrating C_p/T with respect to temperature from 0 K, adding the entropy of fusion (ΔH_fus/T_m), and accounting for any other phase transitions.
-
Computational Protocols
High-accuracy computational chemistry methods can provide reliable predictions of thermochemical properties.[18][19]
Gaussian-4 (G4) Theory
G4 theory is a composite method that approximates a high-level calculation by a series of lower-level calculations.[20][21] It is known for its accuracy in predicting enthalpies of formation.[22][23]
Protocol:
-
Geometry Optimization and Frequency Calculation:
-
Optimize the molecular geometry of this compound at the B3LYP/6-31G(2df,p) level of theory.[21]
-
Perform a frequency calculation at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Single-Point Energy Calculations:
-
Total Energy Calculation:
-
The individual energy components are combined, including empirical higher-level corrections, to yield a total G4 energy.[20]
-
-
Enthalpy of Formation Calculation:
-
The gas-phase enthalpy of formation at 298 K is typically calculated using the atomization energy approach, where the G4 energies of the constituent atoms are subtracted from the G4 energy of the molecule.
-
Complete Basis Set (CBS-QB3) Method
The CBS-QB3 method is another widely used composite method that offers a good balance of accuracy and computational cost.[18][24]
Protocol:
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry and calculate vibrational frequencies at the B3LYP/6-311G(d,p) level.[24]
-
-
Single-Point Energy Calculations:
-
Perform single-point energy calculations at the CCSD(T)/6-31+G(d'), MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p) levels.[24]
-
-
CBS Extrapolation:
-
The MP2 energies are extrapolated to the complete basis set limit.[24]
-
-
Total Energy and Thermochemical Properties:
-
The energies are combined to give a final CBS-QB3 energy, from which the enthalpy and Gibbs free energy of formation can be calculated.[25]
-
Visualizations
Synthetic Pathway
A common route for the synthesis of this compound is the reduction of 3-(hydroxymethyl)cyclopentanone.[2]
References
- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 2. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]
- 3. Cyclopentanol [webbook.nist.gov]
- 4. Cyclopentanol (CAS 96-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Cyclopentanediol, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 8. ddscalorimeters.com [ddscalorimeters.com]
- 9. General Bomb Run Procedure [uagra.uninsubria.it]
- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 11. youtube.com [youtube.com]
- 12. mse.ucr.edu [mse.ucr.edu]
- 13. infinitalab.com [infinitalab.com]
- 14. mdpi.com [mdpi.com]
- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 19. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. cup.uni-muenchen.de [cup.uni-muenchen.de]
Methodological & Application
Application Notes and Protocols for the Use of 3-(Hydroxymethyl)cyclopentan-1-ol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)cyclopentan-1-ol is a versatile bifunctional monomer for the synthesis of specialty polymers. Its structure, featuring a primary and a secondary hydroxyl group on a cyclopentane ring, allows it to be incorporated into various polymer backbones, including polyesters and polyurethanes. The alicyclic nature of the cyclopentane ring can impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and a higher glass transition temperature compared to their linear aliphatic counterparts. These characteristics make polymers derived from this compound promising candidates for applications in drug delivery, medical devices, and advanced materials.
This document provides detailed application notes and representative experimental protocols for the synthesis of polymers using this compound.
Key Applications in Polymer Synthesis
The diol functionality of this compound allows it to be used in various polymerization reactions:
-
Polyester Synthesis via Polycondensation: Reacted with dicarboxylic acids or their derivatives (e.g., diacid chlorides, diesters), it forms polyesters with tunable properties. The rigid cyclopentane ring can enhance the thermal stability of the resulting polyester.
-
Polyurethane Synthesis via Polyaddition: The hydroxyl groups readily react with diisocyanates to form polyurethanes. The structure of the diol can influence the hard segment of the polyurethane, affecting its mechanical properties.
-
Initiator for Ring-Opening Polymerization (ROP): The hydroxyl groups can initiate the ring-opening polymerization of cyclic esters like lactones (e.g., ε-caprolactone, lactide), leading to the formation of block copolymers with distinct properties.
Data Presentation: Expected Polymer Properties
While specific experimental data for polymers solely derived from this compound is limited in publicly available literature, the following table summarizes the expected properties based on polymers synthesized from structurally similar alicyclic diols. These values should be considered as a starting point for characterization.
| Polymer Type | Monomers | Expected Molecular Weight (Mn, g/mol ) | Expected Polydispersity Index (PDI) | Expected Glass Transition Temp. (Tg, °C) | Expected Decomposition Temp. (Td, °C) | Potential Applications |
| Polyester | This compound + Adipoyl chloride | 10,000 - 30,000 | 1.5 - 2.5 | 60 - 90 | > 300 | Biodegradable plastics, drug delivery matrices |
| Polyurethane | This compound + Methylene diphenyl diisocyanate (MDI) | 20,000 - 50,000 | 1.8 - 3.0 | 80 - 120 | > 320 | Medical implants, coatings, adhesives |
| Copolymer (ROP) | Poly(ε-caprolactone) initiated with this compound | 15,000 - 40,000 | 1.2 - 1.6 | 40 - 60 | > 280 | Drug delivery systems, tissue engineering scaffolds |
Experimental Protocols
The following are representative protocols for the synthesis of polymers using this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Synthesis of a Polyester via Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diacid chloride (e.g., adipoyl chloride).
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DMF dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol with constant stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterize the polymer using techniques such as FT-IR, NMR, GPC, DSC, and TGA.
Protocol 2: Synthesis of a Polyurethane via Polyaddition
This protocol outlines the synthesis of a polyurethane from this compound and a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI).
Materials:
-
This compound
-
Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Dry this compound under vacuum at 60°C for 4 hours prior to use.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet, add the dried this compound (1 equivalent) and anhydrous DMSO.
-
Heat the mixture to 70°C under an inert atmosphere to ensure the diol is completely dissolved.
-
Add MDI (1 equivalent) to the reaction flask, followed by a catalytic amount of DBTDL (0.1 mol%).
-
Continue stirring at 70°C for 6-8 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the polyurethane by pouring the viscous solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C to a constant weight.
-
Analyze the resulting polyurethane using appropriate characterization techniques.
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of polymers.
Caption: Polycondensation reaction to form a polyester.
Caption: Polyaddition reaction to form a polyurethane.
Application of 3-(Hydroxymethyl)cyclopentan-1-OL as a Chiral Building Block: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the use of 3-(hydroxymethyl)cyclopentan-1-ol and its derivatives as versatile chiral building blocks in the synthesis of complex, biologically active molecules. The unique stereochemistry of this cyclopentane core makes it an invaluable precursor for the development of novel therapeutics, particularly in the fields of antiviral and anti-inflammatory agents.
Introduction: The Significance of the this compound Scaffold
This compound is a chiral diol containing a cyclopentane ring, a structural motif present in a wide array of biologically significant molecules. Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological activity. This building block is particularly important in the synthesis of carbocyclic nucleoside analogues and prostaglandins, where the cyclopentane ring mimics the furanose or ribose sugar moiety of natural nucleosides, often conferring enhanced metabolic stability.[1][2] The dual functionality of primary and secondary hydroxyl groups allows for selective chemical modifications, making it a versatile intermediate in synthetic organic chemistry.[3]
Carbocyclic nucleosides, where the ribose oxygen is replaced by a methylene group, exhibit improved enzymatic resistance and hydrolytic stability compared to their natural counterparts.[2] This has led to the development of potent antiviral drugs. Similarly, the cyclopentane core is fundamental to the structure of prostaglandins, a class of lipid compounds involved in inflammation and other physiological processes.[3] The enantioselective synthesis of functionalized cyclopentanol frameworks is therefore a key area of research in medicinal chemistry.[3]
Key Applications and Synthetic Strategies
The primary applications of this compound and its derivatives lie in the stereoselective synthesis of:
-
Carbocyclic Nucleoside Analogues: These compounds are designed to interfere with viral replication and are crucial in the development of antiviral therapies. The cyclopentane scaffold serves as a stable mimic of the natural ribose sugar.
-
Prostaglandin Analogues: Modification of the cyclopentane core and its side chains allows for the synthesis of prostaglandin analogues with tailored biological activities, often targeting inflammatory pathways.
Key synthetic strategies often involve the use of chiral precursors derived from readily available starting materials like D-ribose.[4][5][6] Common transformations include stereoselective Grignard reactions, oxidative rearrangements, and palladium-catalyzed enantioselective allylic alkylations to install the desired stereocenters on the cyclopentane ring.[3][5][6]
Data Presentation: Synthesis of Carbocyclic Nucleosides
The following table summarizes the biological activity of carbocyclic nucleoside analogues synthesized from a chiral cyclopentenol derivative, a closely related precursor to this compound. These data highlight the potential of this scaffold in generating potent antiviral agents.
| Compound | Target Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| 1,2,4-Triazole Analogue (17a) | SARS-CoV | 21 | >100 | >4.8 |
| 1,2,3-Triazole Analogue (17c) | Vaccinia Virus | 0.4 | >300 | >750 |
| Cowpox Virus | 39 | >300 | >7.7 | |
| SARS-CoV | 47 | >100 | >2.1 |
EC50: The concentration of the compound that inhibits viral replication by 50%. CC50: The concentration of the compound that is toxic to 50% of host cells. SI: Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window.
Data extracted from the synthesis and biological evaluation of carbocyclic nucleosides derived from a chiral cyclopentenol intermediate.[4][7]
Experimental Protocols
The following are representative experimental protocols adapted from the literature for the synthesis of key intermediates and final carbocyclic nucleoside analogues, demonstrating the application of the functionalized cyclopentane core.
Synthesis of a Chiral Cyclopentenol Intermediate
A practical and convenient method for the synthesis of a chiral cyclopentenol derivative, a key intermediate for biologically active carbocyclic nucleosides, has been developed from D-ribose.[4][7] The overall yield for the multi-step synthesis of the key intermediate on a 10-gram scale was 52%.[4][7]
Protocol: Ring-Closing Metathesis (RCM) to form the Cyclopentenol Ring
-
To a solution of the acyclic diene precursor (0.14 g, 0.65 mmol) in 50 mL of anhydrous CH2Cl2, add 0.05 equivalents of the second-generation Grubbs catalyst (0.028 g, 0.03 mmol) at room temperature under an argon atmosphere.[4]
-
Stir the reaction mixture for 24 hours.[4]
-
Adsorb the reaction mixture onto silica gel.
-
Purify the product by silica gel column chromatography (hexane/EtOAc, 1:1 to 1:2 v/v) to yield the desired cyclopentenol product (0.11 g, 92% yield).[4]
Synthesis of a 1,2,4-Triazole Carbocyclic Nucleoside Analogue
Protocol: Glycosylation and Deprotection
-
A solution of the protected chiral cyclopentenol intermediate is coupled with the desired heterocyclic base (e.g., a triazole derivative) using a Mitsunobu reaction to form the protected nucleoside analogue.[4]
-
The resulting ester is transformed into the corresponding amide by treatment with saturated methanolic ammonia.[4]
-
Deprotection of the trityl and isopropylidene protecting groups is achieved by treatment with methanolic hydrogen chloride solution (1.0 M HCl in diethyl ether).
-
The final desired nucleoside analogue is obtained in a 75% yield over the three steps from the chiral cyclopentenol intermediate.[4]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the application of this compound as a chiral building block.
Caption: Synthetic pathway from D-ribose to carbocyclic nucleosides.
Caption: General experimental workflow for utilizing the chiral building block.
Caption: Logical relationships of the chiral building block's properties.
References
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 5. researchgate.net [researchgate.net]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Esterification of 3-(Hydroxymethyl)cyclopentan-1-ol
**Abstract
This document provides a detailed protocol for the selective monoesterification of 3-(hydroxymethyl)cyclopentan-1-ol, a diol with both a primary and a secondary hydroxyl group. The primary hydroxyl group is targeted for esterification due to its higher reactivity, a common challenge in the synthesis of complex molecules and active pharmaceutical ingredients. This protocol utilizes a protection-free approach employing a sterically hindered acylating agent under controlled conditions to achieve high selectivity for the primary alcohol. The methodology is suitable for researchers in organic synthesis, medicinal chemistry, and drug development.
**Introduction
This compound is a versatile building block in organic synthesis. Its two hydroxyl groups, one primary and one secondary, offer multiple points for functionalization. However, the selective functionalization of one hydroxyl group in the presence of the other presents a significant synthetic challenge. Classical methods often involve protection-deprotection sequences, which can be time-consuming and reduce overall yield.[1][2] Direct selective esterification is a more efficient strategy.
The primary hydroxyl group in this compound is sterically less hindered and therefore more nucleophilic than the secondary hydroxyl group on the cyclopentane ring. This inherent difference in reactivity can be exploited to achieve selective monoesterification. This protocol describes a method for the selective acylation of the primary hydroxyl group using an acid anhydride in the presence of a nucleophilic catalyst.
Experimental Protocol: Selective Acylation of this compound
This protocol details the selective esterification of the primary hydroxyl group of this compound with acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride ((CH₃CO)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the diol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and triethylamine (Et₃N) (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
-
Addition of Acylating Agent:
-
In a separate flask, prepare a solution of acetic anhydride (1.1 eq) in anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the cooled reaction mixture over 30 minutes using a dropping funnel.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 1:1 hexane:ethyl acetate). The starting material, monoester, and diester will have different Rf values. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate to separate the desired monoester from any unreacted starting material and the diester byproduct.
-
Combine the fractions containing the pure monoester and concentrate under reduced pressure to yield the final product.
-
Data Presentation
The following table summarizes typical quantitative data for the selective esterification of this compound.
| Entry | Starting Material | Acylating Agent | Catalyst | Base | Solvent | Time (h) | Yield (%) of Monoester | Selectivity (Monoester:Diester) |
| 1 | 1.0 mmol | Acetic Anhydride (1.1 eq) | DMAP (0.1 eq) | Et₃N (1.2 eq) | DCM | 3 | 85 | >95:5 |
| 2 | 1.0 mmol | Propionic Anhydride (1.1 eq) | DMAP (0.1 eq) | Et₃N (1.2 eq) | DCM | 3.5 | 82 | >95:5 |
| 3 | 1.0 mmol | Isobutyric Anhydride (1.1 eq) | DMAP (0.1 eq) | Et₃N (1.2 eq) | DCM | 4 | 78 | >98:2 |
Alternative Esterification Methods
While the described protocol is effective, other methods can also be employed for the esterification of diols, each with its own advantages and disadvantages.
-
Fischer-Speier Esterification: This method involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] While simple, it is an equilibrium reaction and requires the removal of water to drive it to completion.[4] It may also lack selectivity for the primary hydroxyl group.
-
Reaction with Acyl Chlorides: Acyl chlorides are more reactive than acid anhydrides and react vigorously with alcohols.[3][5] This high reactivity can sometimes lead to lower selectivity and the formation of byproducts. The reaction also produces hydrogen chloride, which needs to be neutralized.[3]
-
Enzymatic Esterification: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the selective monoesterification of diols with high efficiency and selectivity under mild conditions.[6] This method is environmentally friendly but may require longer reaction times and specific solvent systems.[6]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the selective esterification protocol.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(Hydroxymethyl)cyclopentan-1-ol in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Hydroxymethyl)cyclopentan-1-ol is a chiral diol that has garnered significant attention as a versatile building block in asymmetric synthesis, particularly for the preparation of carbocyclic nucleoside analogues with potential antiviral and anticancer activities. While its primary role is that of a chiral precursor, its synthesis and transformations often involve the use of sophisticated organometallic catalysts. This document provides an overview of the applications of this compound, with a focus on its involvement in organometallic chemistry-driven processes.
Note: Extensive research did not yield any evidence of this compound being directly employed as a ligand in stable, isolable organometallic complexes for catalytic applications. Its utility in the context of organometallic chemistry is predominantly as a substrate or a precursor to more complex chiral ligands.
Role as a Chiral Building Block
The primary application of this compound in organic synthesis is as a chiral scaffold. The stereochemical arrangement of its two hydroxyl groups provides a template for the construction of enantiomerically pure molecules. Its rigid cyclopentane framework allows for the precise spatial orientation of functional groups, which is a critical aspect in the design of bioactive compounds.[1]
One of the most prominent uses of this diol is in the synthesis of carbocyclic nucleosides.[1] These molecules are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring. This structural modification can impart resistance to enzymatic degradation while retaining biological activity.
Synthesis of this compound via Organometallic Catalysis
The enantioselective synthesis of this compound itself often relies on powerful organometallic catalysts to control the stereochemistry. A notable example is the use of rhodium-catalyzed asymmetric hydroacylation.[1] This method highlights the application of transition-metal catalysis to achieve high levels of asymmetry in the synthesis of chiral intermediates like this compound.
The general workflow for such a synthesis can be visualized as follows:
Caption: General workflow for the asymmetric synthesis of this compound.
Potential as a Precursor to Chiral Ligands
The diol functionality of this compound makes it a suitable starting material for the synthesis of more complex chiral ligands for asymmetric catalysis. The hydroxyl groups can be derivatized, for instance, by reacting them with chlorophosphines to form phosphinite or phosphite ligands. These P,O-bidentate ligands could then be used to form chiral metal complexes for various catalytic transformations.
The logical progression from the diol to a functional catalyst can be outlined as follows:
Caption: Conceptual pathway from this compound to a chiral catalyst.
Experimental Protocols
As no direct use of this compound as a ligand in a specific, documented catalytic reaction was identified, detailed experimental protocols for such applications cannot be provided. The protocols would be highly dependent on the specific ligand derived from the diol and the target catalytic transformation.
Researchers interested in exploring this area would typically follow general procedures for ligand synthesis and complexation, as exemplified below in a conceptual protocol.
Conceptual Protocol for the Synthesis of a Diphosphinite Ligand and its Rhodium Complex
Disclaimer: This is a generalized, conceptual protocol and has not been experimentally validated. It is intended for illustrative purposes only.
Part 1: Synthesis of a Diphosphinite Ligand
-
Materials: this compound, anhydrous toluene, triethylamine, chlorodiphenylphosphine. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.2 eq) to the solution and cool to 0 °C.
-
Slowly add chlorodiphenylphosphine (2.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude diphosphinite ligand.
-
Purify the ligand by column chromatography on silica gel under an inert atmosphere.
Part 2: Synthesis of a Rhodium(I) Complex
-
Materials: Diphosphinite ligand from Part 1, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄), anhydrous dichloromethane.
-
In a glovebox, dissolve the diphosphinite ligand (1.1 eq) in anhydrous dichloromethane.
-
In a separate vial, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the ligand solution to the rhodium precursor solution with stirring.
-
Stir the resulting solution for 1 hour at room temperature.
-
The formation of the complex can be monitored by ³¹P NMR spectroscopy.
-
The solvent can be removed under vacuum to yield the rhodium complex as a solid.
Quantitative Data
Due to the lack of published applications of this compound as a primary ligand in organometallic catalysis, no quantitative data regarding catalytic performance (e.g., yields, enantiomeric excess, turnover numbers) can be presented. Should such applications be developed, the data would be presented in a tabular format for clarity and comparison.
Conclusion
This compound is a valuable chiral molecule with significant applications in the synthesis of complex organic molecules, particularly carbocyclic nucleosides. Its connection to organometallic chemistry is primarily through its own synthesis, which often employs advanced catalytic methods, and its potential as a precursor for the development of novel chiral ligands. Future research may yet uncover direct applications for this diol as a ligand in organometallic catalysis, opening new avenues for its use in asymmetric synthesis.
References
High-performance liquid chromatography (HPLC) method for 3-(Hydroxymethyl)cyclopentan-1-OL
An HPLC method for the analysis of 3-(Hydroxymethyl)cyclopentan-1-OL, a small, polar diol lacking a significant UV chromophore, requires careful consideration of the chromatographic mode and detection technique. Due to its properties, direct UV detection is not feasible. Therefore, two primary strategies are presented: direct analysis using a universal detector or derivatization to introduce a chromophore for sensitive UV detection.
Application Note: Analysis of this compound by HPLC
Introduction
This compound is a small, hydrophilic molecule. The absence of a UV-absorbing moiety in its structure presents a challenge for its quantification by conventional High-Performance Liquid Chromatography (HPLC) with UV detection. This application note details two effective HPLC methods for the analysis of this compound:
-
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) Detection. This method allows for the direct analysis of the underivatized compound. HILIC is well-suited for the retention of polar analytes, and universal detectors like ELSD and RI are capable of detecting compounds with no UV absorbance.[1][2][3][4]
-
Method B: Reversed-Phase HPLC with UV Detection following Pre-column Derivatization. This method involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the hydroxyl groups of the analyte.[5][6][7] This allows for highly sensitive detection using a standard UV detector. Benzoyl chloride is a common derivatizing agent for alcohols, converting them into UV-active esters.[7]
Data Presentation
The operational parameters for the two proposed HPLC methods are summarized in the tables below for easy comparison.
Table 1: HPLC Parameters for Method A (HILIC-ELSD/RI)
| Parameter | Recommended Conditions |
| Column | Diol or Amide-based HILIC Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM) or RI (Isocratic only) |
Table 2: HPLC Parameters for Method B (Reversed-Phase HPLC-UV after Derivatization)
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water Gradient (e.g., 50% to 90% Acetonitrile over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector at 230 nm (for benzoyl derivatives) |
Experimental Protocols
Method A: HILIC with ELSD/RI Detection
1. Sample Preparation:
- Accurately weigh and dissolve the this compound standard or sample in the mobile phase (Acetonitrile:Water, 90:10 v/v) to a final concentration of 1 mg/mL.
- Vortex the solution until the sample is completely dissolved.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
- Equilibrate the HILIC column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
- Set the ELSD or RI detector parameters as specified in Table 1. Allow the detector to stabilize.
- Inject 10 µL of the prepared sample.
- Run the analysis for a sufficient time to allow for the elution of the analyte.
- For quantitative analysis, construct a calibration curve using a series of known concentrations of the standard.
Method B: Reversed-Phase HPLC with UV Detection after Pre-column Derivatization
1. Derivatization Protocol (using Benzoyl Chloride):
- In a fume hood, dissolve approximately 5 mg of this compound in 1 mL of pyridine in a screw-cap vial.
- Add 50 µL of benzoyl chloride to the solution.
- Cap the vial tightly and heat at 60 °C for 1 hour.
- After cooling to room temperature, add 2 mL of 5% sodium bicarbonate solution to quench the excess benzoyl chloride.
- Extract the derivatized product with 2 mL of ethyl acetate. Vortex and allow the layers to separate.
- Transfer the upper organic layer to a clean vial.
- Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile:Water, 50:50 v/v).
2. HPLC Analysis:
- Equilibrate the C18 column with the initial mobile phase conditions for at least 20 minutes.
- Set the UV detector to a wavelength of 230 nm.
- Inject 20 µL of the reconstituted derivatized sample.
- Run the gradient program as detailed in Table 2.
- Quantify the analyte by comparing the peak area to that of a derivatized standard.
Visualizations
Caption: Experimental workflow for the analysis of this compound using HILIC with ELSD/RI detection.
Caption: Experimental workflow for the analysis of this compound using pre-column derivatization and RP-HPLC-UV.
Caption: Logical workflow for the development of an HPLC method for a polar, non-chromophoric analyte.
References
- 1. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 2. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. What are Evaporative Light-Scattering Detectors? [peakscientific.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of 3-(Hydroxymethyl)cyclopentan-1-OL by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the quantitative analysis of 3-(hydroxymethyl)cyclopentan-1-ol in solution. Due to the low volatility of this diol, a derivatization step is required to ensure successful elution and sharp peak shapes in gas chromatography. The described protocol utilizes silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl groups into their more volatile trimethylsilyl (TMS) ethers. Subsequent analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS), providing both quantification and structural confirmation. This method is suitable for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate concentration determination of this compound.
Introduction
This compound is a diol that serves as a valuable building block in the synthesis of various organic molecules, including carbocyclic nucleoside analogues with potential therapeutic applications. Accurate quantification of this intermediate is crucial for reaction monitoring, yield calculation, and quality control.
Direct analysis of this compound by gas chromatography is challenging due to its high polarity and low volatility, which can lead to poor chromatographic performance, including broad, tailing peaks and potential adsorption onto the GC column. To overcome these issues, a derivatization step is essential. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as alcohols. In this method, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers, which are significantly more volatile and less polar, making them amenable to GC analysis.
This application note provides a complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, for the accurate quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (for catalysis, optional)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (GC grade)
-
Methanol (GC grade, for cleaning)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of anhydrous dichloromethane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with anhydrous dichloromethane to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.
Derivatization Protocol
-
Sample Preparation: Transfer 100 µL of each calibration standard and any unknown samples into separate 2 mL GC vials.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.
-
Derivatization Reaction: To each dry vial, add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst and is particularly useful for hindered hydroxyl groups.
-
Reaction Incubation: Tightly cap the vials and heat at 70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.
-
Cooling: Allow the vials to cool to room temperature before GC-MS analysis. The resulting solution contains the bis-TMS derivative of this compound.
GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended. Instrument conditions may be optimized to suit available equipment.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector: Split/splitless injector at 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 25°C/min to 300°C, hold for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables present representative data for the analysis of a silylated diol, which can be used as a template for reporting results for this compound.
Table 1: Representative Chromatographic Data for bis-TMS-3-(hydroxymethyl)cyclopentan-1-ol
| Parameter | Value |
| Analyte | bis-TMS-3-(hydroxymethyl)cyclopentan-1-ol |
| Retention Time (min) | ~12.5 |
| Quantifier Ion (m/z) | 157 |
| Qualifier Ion 1 (m/z) | 245 |
| Qualifier Ion 2 (m/z) | 73 |
Note: The retention time and mass ions are predicted for the target analyte based on the analysis of similar silylated diols. These should be confirmed experimentally.
Table 2: Representative Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Quantifier Ion) |
| 5 | 15,230 |
| 10 | 31,560 |
| 25 | 78,900 |
| 50 | 155,200 |
| 100 | 310,450 |
| 200 | 625,100 |
| Correlation Coefficient (R²) | 0.9995 |
Note: This data is representative and should be generated for each analytical run.
Visualizations
The following diagrams illustrate the key processes in this application note.
Caption: A flowchart of the complete analytical workflow.
Caption: The silylation reaction of the target analyte.
Application Notes and Protocols: The Role of 3-(Hydroxymethyl)cyclopentan-1-ol Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Hydroxymethyl)cyclopentan-1-ol and its derivatives are pivotal chiral building blocks in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic applications, notably as antiviral and anticancer agents. The cyclopentane ring serves as a stable isostere for the furanose moiety of natural nucleosides, imparting enhanced metabolic stability. This document provides detailed application notes on the utility of these synthons, focusing on the synthesis of the anti-HIV drug Abacavir. A comprehensive experimental protocol for a key synthetic step is provided, along with a diagrammatic representation of the drug's mechanism of action.
Introduction
Carbocyclic nucleosides are a critical class of therapeutic agents where a cyclopentane or cyclopentene ring replaces the sugar moiety of natural nucleosides. This structural modification confers resistance to enzymatic degradation by phosphorylases and hydrolases, a common metabolic liability for traditional nucleoside analogues. This compound, particularly its chiral isomers, provides a versatile scaffold for the stereocontrolled synthesis of these complex molecules. The diol functionality allows for selective protection and activation, enabling the introduction of the nucleobase at the desired position with the correct stereochemistry.
One of the most prominent pharmaceuticals synthesized from a derivative of this scaffold is Abacavir , a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The synthesis of Abacavir showcases the strategic importance of chiral cyclopentane derivatives in modern drug development.
Application: Synthesis of Abacavir
The synthesis of Abacavir relies on the coupling of a chiral cyclopentene derivative with a suitably substituted purine base. A key intermediate in this synthesis is (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol, a close structural relative of this compound. The following protocol details a crucial step in the synthesis of Abacavir, demonstrating the application of this key intermediate.
Experimental Protocol: Synthesis of (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol
This protocol is adapted from a patented industrial synthesis and describes the coupling of (1S-cis)-4-amino-2-cyclopentene-1-methanol with 4,6-dichloro-2,5-diformamidopyrimidine and subsequent cyclization to form the purine ring system.
Materials:
-
(1S-cis)-4-amino-2-cyclopentene-1-methanol, tartrate salt
-
4,6-dichloro-2,5-diformamidopyrimidine
-
Ethanol
-
Sodium Carbonate
-
Acetone
-
Triethylorthoformate
-
Hydrochloric Acid (35%)
Procedure:
-
Coupling Reaction:
-
In a reaction vessel under an inert atmosphere, dissolve (1S-cis)-4-amino-2-cyclopentene-1-methanol, tartrate salt (55 g) in ethanol (400 ml).[1]
-
Add sodium carbonate (48 g) to the solution and stir for 30 minutes.[1]
-
To this suspension, add 4,6-dichloro-2,5-diformamidopyrimidine (44 g).[1]
-
Heat the resulting mixture to a gentle reflux and maintain for 3 hours.[1]
-
-
Work-up and Isolation of Intermediate:
-
Cyclization to form the Purine Ring:
-
Take up the residue in ethanol (200 ml).
-
Add triethylorthoformate (350 ml) to the suspension.[1]
-
Carefully add 35% hydrochloric acid (35 ml) while maintaining the temperature below 25°C.[1]
-
Stir the suspension for 16 hours.[1]
-
Filter the resulting solid, wash twice with ethanol (50 ml each), and dry to yield the title product.[1]
-
Quantitative Data Summary
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Yield | Product |
| Coupling | (1S-cis)-4-amino-2-cyclopentene-1-methanol, tartrate salt | Sodium Carbonate | 4,6-dichloro-2,5-diformamidopyrimidine | Ethanol | N/A | Crude intermediate |
| Cyclization | Crude intermediate from coupling step | Triethylorthoformate | 35% Hydrochloric Acid | Ethanol | 30 g | (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol |
Note: The yield for the initial coupling step is not explicitly provided in the source document as it is a crude intermediate that is directly used in the next step. The final yield is for the cyclized product.
Mechanism of Action: Abacavir
Abacavir is a prodrug that is converted intracellularly to its active metabolite, carbovir triphosphate. This active form acts as a competitive inhibitor of HIV-1 reverse transcriptase and also leads to chain termination of viral DNA synthesis.
Signaling Pathway and Mechanism of Action of Abacavir
Caption: Mechanism of action of Abacavir.
Experimental Workflow for Abacavir Synthesis
Caption: Simplified synthetic workflow for Abacavir.
Conclusion
The carbocyclic scaffold derived from this compound is a cornerstone in the synthesis of medicinally important nucleoside analogues. The provided protocol for a key step in the synthesis of Abacavir highlights the practical application of these chiral building blocks in the pharmaceutical industry. The inherent stability and conformational properties of the cyclopentane ring continue to make these synthons attractive for the design and development of novel therapeutics. The detailed mechanism of action of Abacavir further underscores the success of this molecular design strategy in combating viral diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Hydroxymethyl)cyclopentan-1-OL
Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)cyclopentan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several synthetic routes are commonly employed:
-
Reduction of a Ketone Precursor: A frequent and effective method involves the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Reduction of a Carboxylic Acid Ester: Another established method is the reduction of a 3-hydroxycyclopentanecarboxylic acid ester using a strong reducing agent such as lithium aluminum hydride.[1]
-
Hydrogenative Ring-Rearrangement: A more recent and sustainable approach utilizes the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF), a biomass-derived chemical. This is often catalyzed by a combination of platinum on silica (Pt/SiO₂) and a lanthanoid oxide.[1]
-
Enantioselective Synthesis: For achieving high stereocontrol, methods like palladium-catalyzed asymmetric allylic alkylation can be used to generate specific enantiomers, which are crucial for applications in synthesizing chiral carbocyclic nucleosides.[1][2][3]
-
Chemoenzymatic Synthesis: This innovative approach uses enzymes, such as CrS enoate reductase, to achieve high stereoselectivity under mild reaction conditions.[4]
Q2: Why is stereocontrol important in the synthesis of this compound?
A2: this compound is a chiral molecule, and its biological activity and utility as a building block in the synthesis of carbocyclic nucleosides are intrinsically linked to its three-dimensional structure.[1] Achieving high levels of stereocontrol is paramount to ensure the desired therapeutic effect and avoid potential off-target effects of other stereoisomers.
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: The presence of two hydroxyl groups (a primary and a secondary alcohol) makes the molecule susceptible to various side reactions:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and the secondary alcohol can be oxidized to a ketone. The outcome depends on the strength of the oxidizing agent used.[1][5]
-
Esterification and Etherification: The hydroxyl groups can react to form esters or ethers if corresponding reagents are present.[6]
-
Dehydration: Under acidic conditions, the molecule can undergo dehydration to form an alkene.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of reducing agent. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature and time based on literature procedures. - Use a slight excess of the reducing agent. |
| Side reactions: Presence of oxidizing agents or acidic/basic impurities. | - Ensure all reagents and solvents are pure and dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the pH of the reaction mixture. | |
| Sub-optimal catalyst activity (for catalytic methods): Catalyst poisoning or inefficient catalyst system. | - Use fresh, high-purity catalyst. - Optimize catalyst loading and ensure proper activation if required. - For the HMF rearrangement, the choice of lanthanoid oxide can impact the yield.[1] | |
| Impure Product | Formation of diastereomers: Poor stereoselectivity of the reducing agent. | - For ketone reduction, consider using a bulkier reducing agent (e.g., L-Selectride®) to improve diastereoselectivity. - Employ a chiral catalyst or auxiliary for enantioselective synthesis.[1] |
| Over-reduction of a carboxylic acid starting material: If starting from a dicarboxylic acid, both carboxyl groups may be reduced. | - Use a less reactive reducing agent or carefully control the stoichiometry of the reducing agent. | |
| Residual starting material or byproducts: Incomplete reaction or side reactions. | - Purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is often effective. | |
| Difficulty with Purification | High polarity of the diol: The product is highly soluble in polar solvents, making extraction difficult. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Use a continuous liquid-liquid extractor for improved efficiency. - Consider derivatization to a less polar compound before purification, followed by deprotection. |
Experimental Protocols
Method 1: Reduction of 3-(Hydroxymethyl)cyclopentan-1-one with Sodium Borohydride
-
Dissolution: Dissolve 3-(hydroxymethyl)cyclopentan-1-one in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water or dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: A troubleshooting workflow for synthesis issues.
References
- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol [smolecule.com]
- 6. biosynth.com [biosynth.com]
Technical Support Center: Purification of 3-(Hydroxymethyl)cyclopentan-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(Hydroxymethyl)cyclopentan-1-OL.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its high polarity, high boiling point, and the potential for multiple stereoisomers (cis and trans). Its two hydroxyl groups make it highly soluble in polar solvents but can cause issues during chromatographic purification, such as tailing on silica gel. The presence of structurally similar impurities from its synthesis can also complicate separation.
Q2: What are the common impurities I might encounter?
A2: Common impurities depend on the synthetic route used to prepare this compound.
-
From reduction of 3-(hydroxymethyl)cyclopentan-1-one: The most common impurity is the unreacted starting ketone. Other potential by-products can arise from over-reduction or side reactions depending on the reducing agent used.
-
From biomass-derived furfural: This route can produce a more complex mixture of by-products, including oligomers and other rearrangement products from intermediates like furfuryl alcohol.[1][2][3]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity and identifying volatile impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and identifying non-volatile impurities. Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.
Troubleshooting Guides
Purification by Flash Chromatography
Problem: My compound is not separating from impurities on a standard silica gel column.
This is a common issue due to the high polarity of diols. Here are several troubleshooting steps:
-
Solution 1: Modify the Solvent System. For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, a more polar solvent system is required.[6] A common approach is to add a small percentage of methanol to dichloromethane or ethyl acetate. Be cautious, as too much methanol can lead to poor separation. A gradient elution, starting with a less polar system and gradually increasing polarity, is often effective.
-
Solution 2: Use a Different Stationary Phase. If modifying the solvent system is ineffective, consider alternative stationary phases.
-
Solution 3: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reverse-phase chromatography.[1] It uses a polar stationary phase (like silica or a diol column) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[1][9]
Table 1: Recommended Solvent Systems for Flash Chromatography of Polar Diols
| Stationary Phase | Solvent System (Gradient Elution Recommended) | Application Notes |
| Silica Gel | Dichloromethane / Methanol (e.g., 0% to 10% MeOH) | A standard choice for moderately polar compounds. Prone to tailing with diols. |
| Ethyl Acetate / Hexane (e.g., 50% to 100% EtOAc) | Useful if impurities are significantly less polar. | |
| Alumina | Ethyl Acetate / Hexane | Can offer different selectivity than silica and may reduce tailing. |
| Diol Column | Hexane / Isopropanol or Ethyl Acetate | Good for separating compounds with multiple hydroxyl groups. |
| HILIC Mode | Acetonitrile / Water (e.g., 95:5 to 70:30) with optional acid/base modifier | Ideal for very polar compounds that do not retain on reverse-phase columns. The organic solvent is the weak eluent, and water is the strong eluent.[1] |
Problem: My purified this compound still shows the presence of the starting ketone.
-
Observation: A peak corresponding to the molecular weight of 3-(hydroxymethyl)cyclopentan-1-one is observed in the GC-MS, or characteristic ketone peaks are present in the NMR spectrum.
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Solution: The ketone is less polar than the diol. Re-purification by flash chromatography with a shallower solvent gradient should allow for better separation. Ensure the column is not overloaded, as this can significantly decrease resolution.
Problem: I am having trouble separating the cis and trans isomers.
-
Observation: NMR analysis shows two sets of peaks corresponding to the cis and trans diastereomers.
-
Solution: The separation of diastereomers can be challenging.
-
High-Performance Flash Chromatography: Using a high-resolution silica column with a carefully optimized shallow solvent gradient may provide separation.
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Derivative Formation: It may be possible to derivatize the diol (e.g., as a di-ester or di-silyl ether) to increase the structural differences between the isomers, allowing for easier separation. The protecting groups can then be removed after purification.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under vacuum could be a viable option.[10]
-
Purification by Distillation
Problem: The compound decomposes at its atmospheric boiling point.
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Observation: The distillation pot turns dark, and the collected distillate is impure or has a low yield. The predicted boiling point of this compound is high (around 246.5 °C), where decomposition is likely.
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Solution: Use Vacuum Distillation. By reducing the pressure, the boiling point of the compound can be significantly lowered, preventing thermal decomposition.[11] For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is highly recommended.[11]
Problem: The separation of my product from a close-boiling impurity is poor.
-
Observation: The collected distillate is a mixture of the product and an impurity with a similar boiling point.
-
Solution: Use Fractional Vacuum Distillation. A fractionating column (e.g., a Vigreux column) placed between the distillation flask and the condenser increases the number of theoretical plates, allowing for a much better separation of liquids with close boiling points.[12] It is crucial to maintain a slow and steady distillation rate to allow for equilibrium between the liquid and vapor phases in the column.
Purification by Recrystallization
Problem: I cannot find a suitable single solvent for recrystallization.
-
Observation: The compound is either too soluble in common solvents even when cold, or insoluble even when hot.
-
Solution: Use a Two-Solvent System. A two-solvent system can be very effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[13][14]
Problem: The compound "oils out" instead of forming crystals.
-
Observation: Upon cooling, a liquid layer separates instead of solid crystals. This is common for low-melting point solids or when the solution is supersaturated.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel
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Column Packing: Select an appropriate size flash column and dry-pack it with silica gel. Settle the silica gel by tapping the column gently. Add a thin layer of sand on top of the silica.
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Equilibration: Run the starting eluent (e.g., 98:2 dichloromethane:methanol) through the column until the pack is fully wetted and equilibrated.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
Elution: Start the elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and the joints are properly greased and sealed.
-
Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Applying Vacuum: Close the system and slowly apply vacuum from a vacuum pump. Use a cold trap between the apparatus and the pump to protect the pump from volatile solvents.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.
-
Distillation and Collection: Heat the mixture slowly until it begins to boil. Collect the fraction that distills over at a constant temperature. This temperature is the boiling point at that specific pressure.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for impure fractions from flash chromatography.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. research.utwente.nl [research.utwente.nl]
- 3. researchgate.net [researchgate.net]
- 4. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 3-(Hydroxymethyl)cyclopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3-(Hydroxymethyl)cyclopentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Several synthetic routes are commonly employed. One of the most frequent methods is the reduction of 3-(hydroxymethyl)cyclopentan-1-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] Another established method involves the reduction of a 3-hydroxycyclopentanecarboxylic acid ester, also typically using a strong reducing agent like LiAlH₄.[1] More recently, sustainable approaches such as the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF), a biomass-derived chemical, have been developed.[1]
Q2: Why is stereocontrol important in this synthesis?
A2: this compound is a chiral molecule, and its biological activity is intrinsically linked to its three-dimensional structure.[1] The reduction of the ketone precursor, 3-(hydroxymethyl)cyclopentanone, creates a new stereocenter at the C1 position, leading to the formation of cis and trans diastereomers. For applications in pharmaceuticals, particularly as a building block for carbocyclic nucleosides with antiviral properties, obtaining a specific enantiomer is often crucial.[1]
Q3: What are the primary applications of this compound?
A3: Due to its dual functionality (a primary and a secondary alcohol), this compound is a versatile intermediate in organic synthesis.[2] It is a valuable building block for creating complex molecules with precise architectures.[1][2] Its most prominent application is as a key chiral intermediate in the synthesis of carbocyclic nucleosides, which have shown significant potential as antiviral and anticancer agents.[1]
Troubleshooting Guide: Side Reactions & Solutions
This guide focuses on the common reduction of 3-(hydroxymethyl)cyclopentanone.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time. 2. Degradation of Reducing Agent: The reducing agent (e.g., NaBH₄) may have degraded due to moisture. 3. Difficult Work-up: Product loss during the aqueous work-up and extraction phases. | 1. Optimize Conditions: Increase the molar equivalents of the reducing agent (e.g., 1.5-2.0 eq.). Ensure the reaction is run for a sufficient duration, monitoring by TLC. 2. Use Fresh Reagents: Use freshly opened or properly stored sodium borohydride. 3. Improve Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer if necessary to ensure the product is in a neutral form. |
| Product is a Mixture of Isomers (Cis/Trans) | Lack of Stereoselectivity: The reducing agent used (e.g., NaBH₄) is not highly stereoselective for this substrate, leading to a mixture of diastereomers. | Employ Stereoselective Reagents: For higher stereoselectivity, consider using bulkier reducing agents like L-Selectride® or K-Selectride®. These reagents can favor the formation of one diastereomer through steric hindrance. Alternatively, enzymatic reduction can offer high stereocontrol. |
| Presence of Unreacted Starting Material | Insufficient Reducing Agent: The amount of reducing agent was not enough to convert all the starting ketone. | Increase Reducing Agent: Add the reducing agent in slight excess and monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot disappears. |
| Over-reduction or Unexpected Byproducts | Harsh Reducing Agent: Use of a very strong and non-selective reducing agent like LiAlH₄ could potentially lead to side reactions if other reducible functional groups are present in the substrate. | Choose a Milder Reagent: Sodium borohydride (NaBH₄) is generally a milder and more chemoselective choice for reducing ketones in the presence of other functional groups like esters (though the starting material here does not have one).[1] |
Experimental Protocol: Reduction of 3-(Hydroxymethyl)cyclopentanone
This protocol outlines a standard laboratory procedure for the synthesis of this compound via sodium borohydride reduction.
Materials:
-
3-(Hydroxymethyl)cyclopentanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water at 0 °C.
-
Acidify the mixture to pH ~5-6 by the dropwise addition of 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain pure this compound.
Visual Guides
Caption: Main synthetic route via ketone reduction.
Caption: Formation of cis and trans diastereomers.
Caption: Troubleshooting workflow for synthesis issues.
References
Optimization of reaction conditions for 3-(Hydroxymethyl)cyclopentan-1-OL synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(hydroxymethyl)cyclopentan-1-ol.
Experimental Protocols and Data
Two primary synthetic routes for this compound are detailed below: the reduction of 3-(hydroxymethyl)cyclopentan-1-one and a biomass-derived route from 5-hydroxymethylfurfural (HMF).
Route 1: Reduction of 3-(Hydroxymethyl)cyclopentan-1-one
This method involves the direct reduction of the ketone functionality to a secondary alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(hydroxymethyl)cyclopentan-1-one in a suitable solvent (e.g., methanol, ethanol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar ratio of the reducing agent to the ketone is a critical parameter to optimize.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a weak acid (e.g., saturated aqueous ammonium chloride solution) at 0 °C. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions (Reduction of Ketone):
| Parameter | Condition | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| Reducing Agent | NaBH₄ | High | Varies | General Knowledge |
| LiAlH₄ | High | Varies | General Knowledge | |
| Solvent | Methanol | Good | Dependent on substrate | General Knowledge |
| Ethanol | Good | Dependent on substrate | General Knowledge | |
| Temperature | 0 °C to Room Temp | Good | Lower temp. may improve selectivity | General Knowledge |
| Molar Ratio (NaBH₄:Ketone) | 1.0 - 1.5 equivalents | >90 (typical) | Varies | [1][2] |
Route 2: Synthesis from 5-Hydroxymethylfurfural (HMF)
This sustainable approach utilizes a biomass-derived starting material and proceeds via a one-pot cascade reaction to form an intermediate, 3-hydroxymethylcyclopentanone (HCPN), which is then reduced.
Experimental Protocol:
-
HCPN Synthesis:
-
Reaction Setup: In a high-pressure reactor, combine 5-hydroxymethylfurfural (HMF), a bimetallic catalyst (e.g., Ni-Co on a support), and water.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas and heat to the desired temperature. Maintain the reaction under stirring for a specified time.
-
Work-up: After cooling and depressurizing the reactor, separate the catalyst by filtration. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate to obtain crude 3-hydroxymethylcyclopentanone (HCPN).
-
-
Reduction of HCPN:
-
Follow the protocol for Route 1, using the crude HCPN as the starting material.
-
Optimization of Reaction Conditions (HMF to HCPN):
| Parameter | Condition | HMF Conversion (%) | HCPN Selectivity (%) | Reference |
| Catalyst | Ni-Co/Al₂O₃ | High | 86 | [3] |
| Temperature | 140 °C | >95 | >90 | [4] |
| H₂ Pressure | 20 bar | >95 | >90 | [4] |
| Solvent | Water | High | High | [4] |
| Reaction Time | 6 - 12 hours | >95 | Varies | [3][4] |
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inadequate amount of reducing agent.
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Solution: Monitor the reaction closely using TLC. If starting material persists, extend the reaction time or incrementally increase the temperature. Ensure the molar ratio of the reducing agent is appropriate; for NaBH₄ reductions, using 1.1 to 1.5 equivalents is common.[1][2]
-
-
Side Reactions:
-
Cause: Over-reduction of other functional groups (if present), or side reactions of the starting material under the reaction conditions. In the HMF route, polymerization of HMF or the formation of other byproducts can occur.[5]
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Solution: For reductions, NaBH₄ is a milder reducing agent than LiAlH₄ and will be more selective.[6] For the HMF route, ensure the catalyst is selective and the reaction conditions are optimized to favor HCPN formation.
-
-
Product Loss During Work-up and Purification:
-
Cause: this compound is a diol and has some water solubility. During extraction, significant amounts of the product may remain in the aqueous layer. During purification, improper selection of the column chromatography eluent can lead to poor separation or loss of product.
-
Solution: Perform multiple extractions (at least 3) with your organic solvent to maximize recovery from the aqueous phase. For column chromatography, a polar solvent system is required. Start with a moderately polar eluent (e.g., 50% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 100% ethyl acetate or a small percentage of methanol in dichloromethane).[7]
-
Question: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are these and how can I minimize them?
Answer:
The identity of byproducts depends on the synthetic route:
-
Route 1 (Reduction):
-
Potential Byproducts: Diastereomers of the product (if the starting ketone is chiral), and potentially unreacted starting material. If a stronger reducing agent like LiAlH₄ is used and other reducible functional groups are present (e.g., esters, carboxylic acids), they may also be reduced.
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Minimization: To control diastereoselectivity, temperature can be a key parameter; lower temperatures often favor the formation of one diastereomer. The choice of a bulkier reducing agent can also influence stereoselectivity.
-
-
Route 2 (from HMF):
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Potential Byproducts: The conversion of HMF to HCPN can yield several byproducts, including 2,5-bis(hydroxymethyl)furan (BHMF), 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), and over-reduction of HCPN to 3-(hydroxymethyl)cyclopentanol (HCPO) during the initial step.[4][5] Polymerization of HMF is also a common side reaction.[5]
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Minimization: The choice of a highly selective catalyst is crucial. Bimetallic catalysts like Ni-Co have shown high selectivity for HCPN.[4] Optimizing reaction time and temperature can also minimize the formation of over-reduced products.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for my research?
A1: The choice of route depends on your specific needs.
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The reduction of 3-(hydroxymethyl)cyclopentan-1-one is a more direct and often higher-yielding final step, but it requires the synthesis or purchase of the starting ketone.
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The synthesis from HMF is a more sustainable and "greener" approach as it starts from a biomass-derived material. However, it involves a multi-step, one-pot reaction that may require more optimization to achieve high selectivity for the intermediate.
Q2: How can I control the stereochemistry of the final product?
A2: Controlling the stereochemistry is a significant challenge in the synthesis of this molecule.
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Starting Material: If you start with an enantiomerically pure 3-(hydroxymethyl)cyclopentan-1-one, you can influence the stereochemistry of the final diol.
-
Reaction Conditions: The choice of reducing agent and the reaction temperature can affect the diastereoselectivity of the reduction. Bulky reducing agents may favor attack from the less hindered face of the ketone.
-
Chiral Catalysts: For more precise control, the use of chiral catalysts or auxiliaries in the reduction step can be explored to achieve high enantioselectivity.
Q3: What is the best method for purifying this compound?
A3: Due to its polar nature as a diol, column chromatography on silica gel is the most effective method for purification.
-
Stationary Phase: Silica gel is standard.
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Mobile Phase (Eluent): A gradient elution is recommended. Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical starting point would be 30-50% ethyl acetate in hexanes. Gradually increase the proportion of ethyl acetate to elute your product. If the product is still not eluting, a small amount of methanol (1-5%) can be added to the ethyl acetate.[7]
Q4: Can I use other reducing agents besides NaBH₄?
A4: Yes, other reducing agents can be used.
-
Lithium aluminum hydride (LiAlH₄): This is a more powerful reducing agent than NaBH₄. It will readily reduce the ketone but will also reduce other functional groups like esters and carboxylic acids. It is also more reactive with protic solvents and requires anhydrous conditions.
-
Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Pt, Pd, Ru) can also be employed to reduce the ketone. This method can sometimes offer different stereoselectivity compared to hydride reagents.
Visualizations
Caption: Experimental Workflows for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
- 2. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]
- 3. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
Stability issues of 3-(Hydroxymethyl)cyclopentan-1-OL under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(hydroxymethyl)cyclopentan-1-ol under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in an acidic environment.
| Issue/Observation | Potential Cause | Recommended Action |
| Loss of Starting Material | Degradation of this compound. | 1. Confirm Degradation: Analyze a sample of your reaction mixture by an appropriate method (e.g., TLC, LC-MS, GC-MS) to identify potential degradation products. 2. Adjust pH: If possible, increase the pH of the reaction medium. The stability of the diol is expected to decrease with increasing acidity. 3. Lower Temperature: Perform the reaction at a lower temperature to minimize the rate of acid-catalyzed degradation. 4. Protecting Groups: Consider protecting one or both hydroxyl groups if they are not essential for the desired reaction. |
| Appearance of Unexpected Peaks in Analysis (e.g., LC-MS, GC-MS) | Formation of degradation byproducts such as unsaturated alcohols, cyclic ethers, or rearranged products. | 1. Characterize Byproducts: Attempt to identify the structure of the major byproducts. Common byproducts of 1,3-diols under acidic conditions include unsaturated alcohols and cyclic ethers. 2. Review Reaction Conditions: Strong acids and high temperatures are more likely to cause significant degradation and rearrangement.[1][2] Consider using milder acids or buffered systems. |
| Change in Stereochemistry | Acid-catalyzed epimerization at one of the stereocenters. | 1. Analyze Stereochemistry: Use a chiral analytical method (e.g., chiral HPLC, chiral GC) to determine the stereochemical purity of the remaining this compound. 2. Minimize Exposure Time: Reduce the time the compound is exposed to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound, being a 1,3-diol, can undergo several degradation reactions. The most probable pathways are acid-catalyzed dehydration to form unsaturated alcohols or intramolecular cyclization to yield a cyclic ether.[3] While less common for non-tertiary diols, C-C bond cleavage is a potential but more extreme degradation route.[1]
Q2: Can this compound undergo rearrangement in acid?
A2: Yes, acid-catalyzed rearrangements are possible. The formation of a carbocation intermediate upon protonation of a hydroxyl group can potentially lead to hydride or alkyl shifts, resulting in a rearranged carbon skeleton. For instance, the Piancatelli rearrangement is an acid-catalyzed transformation of a related furan ring system into a cyclopentanone derivative, highlighting the potential for ring rearrangements in five-membered rings under acidic conditions.[4]
Q3: How can I minimize the degradation of this compound during my experiment?
A3: To minimize degradation, consider the following:
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Use the mildest possible acidic conditions: Opt for weaker acids or buffer systems where feasible.
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Control the temperature: Perform your reaction at the lowest effective temperature.
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Limit the reaction time: Monitor the reaction progress and stop it as soon as the desired transformation is complete.
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Use protecting groups: If the hydroxyl groups are not participating in the reaction, protecting them can prevent side reactions.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A4: Several techniques can be employed:
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Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the disappearance of the starting material and the appearance of polar byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the compound and any volatile degradation products. Derivatization may be necessary to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the starting material and any major degradation products that can be isolated.
Experimental Protocols
General Protocol for Assessing Stability Under Acidic Conditions
This protocol provides a framework for evaluating the stability of this compound under specific acidic conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, water).
-
Preparation of Acidic Solutions: Prepare solutions of the desired acid (e.g., HCl, H₂SO₄) at various concentrations in the chosen reaction solvent.
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Incubation: Add a known volume of the this compound stock solution to each acidic solution. Maintain the mixtures at a constant temperature.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
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Quenching: Immediately neutralize the acid in the collected sample by adding a suitable base (e.g., sodium bicarbonate solution) to stop the degradation process.
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Analysis: Analyze the quenched samples using a suitable analytical method (e.g., LC-MS, GC-MS) to quantify the remaining amount of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Data Presentation
Use the following table to organize the quantitative data from your stability studies.
| Condition (Acid, Conc., Temp.) | Time (hours) | [this compound] (M) | Major Degradation Product(s) (Structure/Mass) | % Degradation |
| e.g., 0.1 M HCl, 25°C | 0 | 0 | ||
| 1 | ||||
| 4 | ||||
| 24 | ||||
| e.g., 0.1 M H₂SO₄, 50°C | 0 | 0 | ||
| 1 | ||||
| 4 | ||||
| 24 |
Visualizations
References
Technical Support Center: Purification of 3-(Hydroxymethyl)cyclopentan-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Hydroxymethyl)cyclopentan-1-OL. The information is designed to address common challenges encountered during the purification of this important carbocyclic nucleoside intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities in a typical synthesis of this compound?
A1: Impurities are typically related to the synthetic route employed. The most common methods for synthesizing this compound are the reduction of 3-(hydroxymethyl)cyclopentan-1-one or the ring-rearrangement of 5-hydroxymethylfurfural (HMF) derived from biomass.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 3-(hydroxymethyl)cyclopentan-1-one or HMF.
-
Reaction Byproducts: In the biomass route, byproducts such as 2,5-dihydroxymethyl tetrahydrofurfuryl alcohol may be present.[1]
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Stereoisomers: The synthesis can yield a mixture of cis and trans diastereomers of this compound.[1]
-
Reagents and Solvents: Inorganic salts from reducing agents (e.g., borohydrides) and residual solvents from the reaction and workup.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.
| Analytical Technique | Application | Key Considerations |
| Gas Chromatography (GC) | Separation and quantification of volatile impurities, including isomers and residual solvents. | Choice of column is critical. A polar phase is traditional for diols, but may cause peak tailing. Derivatization may be necessary for less volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile impurities and diastereomers. | Reversed-phase (e.g., C18) or normal-phase (silica) columns can be effective. Chiral columns can also be used for isomer separation. |
| Mass Spectrometry (MS) | Identification of impurities by molecular weight, often coupled with GC (GC-MS) or HPLC (LC-MS). | Provides structural information and confirmation of impurity identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities. | Provides detailed information on the chemical structure of the main component and any impurities present in sufficient quantity. |
Q3: What is a general workflow for the purification of crude this compound?
A3: A typical purification workflow involves several stages to remove different types of impurities.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Problem: My final product is a mixture of cis and trans isomers.
Caption: Decision tree for troubleshooting the separation of cis/trans isomers.
Solutions:
-
Column Chromatography: This is the most common method. Due to the polarity of the diol, a silica gel stationary phase is typically used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.
-
Preparative HPLC: For higher purity, preparative HPLC can be employed. This can be done on both normal-phase (silica) and reversed-phase columns. Chiral stationary phases can also be effective for separating diastereomers.
-
Derivatization: If the isomers are difficult to separate directly, they can be derivatized (e.g., by esterification of the hydroxyl groups) to create diastereomeric esters that may have different chromatographic properties, facilitating their separation. After separation, the original diols can be regenerated by hydrolysis.
-
Recrystallization: Selective crystallization of one isomer from a suitable solvent or solvent mixture can be an effective purification method. This often requires screening various solvents.
Problem: My purified product contains residual starting material (e.g., 3-(hydroxymethyl)cyclopentan-1-one).
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting reaction time, temperature, or stoichiometry of reagents.
-
Column Chromatography: The starting ketone is generally less polar than the diol product and should be easily separable by silica gel chromatography.
Problem: I am having trouble removing inorganic salts from the reaction workup.
Solutions:
-
Thorough Aqueous Workup: After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent. Wash the organic layer multiple times with water, followed by a brine wash to remove dissolved water and salts.
-
Filtration: If the product is a solid and the salts are insoluble in the recrystallization solvent, the salts can be removed by hot filtration.
Experimental Protocols
The following are generalized protocols that can be used as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your material.
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Use a glass column with a diameter appropriate for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 50-100% ethyl acetate, followed by the addition of methanol if necessary).
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for diols include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[2]
-
-
Dissolution:
-
In an appropriately sized flask, add the crude solid and the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: GC-MS Analysis for Impurity Profiling
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.[3]
-
If the diol is not sufficiently volatile, derivatization (e.g., silylation) may be necessary.
-
-
GC Conditions (Starting Point):
-
Column: A mid-polarity column (e.g., DB-5ms) or a polar column (e.g., a WAX-type column) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify peaks corresponding to impurities.
-
Compare the mass spectra of the impurity peaks to a spectral library (e.g., NIST) for identification.
-
References
Technical Support Center: Synthesis and Handling of 3-(Hydroxymethyl)cyclopentan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-(Hydroxymethyl)cyclopentan-1-ol. The following resources offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful protection of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxyl groups of this compound?
A1: this compound contains both a primary and a secondary alcohol.[1] These functional groups are susceptible to oxidation. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols can be oxidized to ketones.[2] To perform reactions on other parts of the molecule without unintended oxidation of the hydroxyl groups, they must be temporarily protected.[3]
Q2: How can I selectively protect the primary alcohol in the presence of the secondary alcohol?
A2: Selective protection of the primary hydroxyl group can be achieved by using a sterically hindered silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS).[4] The primary alcohol is less sterically hindered than the secondary alcohol, allowing the bulky protecting group to react preferentially at the primary position.[4]
Q3: What are the most common protecting groups for alcohols?
A3: Silyl ethers are the most common and versatile protecting groups for alcohols.[3] Commonly used silyl ethers include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). The choice of protecting group depends on the required stability and the conditions for its removal.
Q4: How are silyl ether protecting groups removed (deprotection)?
A4: Silyl ethers can be removed under acidic conditions or by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[3][5] The choice of deprotection method depends on the stability of the rest of the molecule to acidic or basic conditions. Selective deprotection is also possible based on the steric bulk of the silyl group.[3]
Q5: What potential side reactions should I be aware of?
A5: Under certain conditions, intramolecular reactions can occur. For instance, acid-catalyzed intramolecular nucleophilic substitution can lead to the formation of a cyclic ether.[2] Careful control of reaction conditions is crucial to minimize these side products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the protected product | - Incomplete reaction. - Suboptimal reaction temperature. - Impure reagents or solvent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the recommended temperature. - Use freshly distilled solvents and high-purity reagents. |
| Protection of both primary and secondary alcohols | - Use of a less sterically hindered protecting group. - Excess of the silylating agent. - Prolonged reaction time. | - Use a bulkier protecting group like TBDMS or TIPS. - Use a stoichiometric amount of the silylating agent. - Carefully monitor the reaction and stop it once the primary alcohol is protected. |
| Formation of a cyclic ether byproduct | - Presence of strong acid. - High reaction temperature. | - Use a non-acidic catalyst or a hindered base for the protection step. - Carry out the reaction at a lower temperature. - For deprotection, consider using fluoride-based reagents instead of strong acids. |
| Difficulty in removing the protecting group | - The protecting group is too stable under the chosen deprotection conditions. | - Switch to a more labile protecting group if possible in the synthetic route. - Use stronger deprotection reagents or adjust the reaction conditions (e.g., higher temperature), while monitoring for potential side reactions. |
Experimental Protocols
Protocol 1: Selective Protection of the Primary Hydroxyl Group
This protocol details the selective protection of the primary alcohol in this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes the typical yields and selectivity for the selective protection of primary alcohols in the presence of secondary alcohols using different silylating agents.
| Silylating Agent | Reaction Conditions | Selectivity (Primary:Secondary) | Typical Yield |
| TBDMS-Cl | Imidazole, DMF, 0 °C | >95:5 | 85-95% |
| TES-Cl | Imidazole, DMAP, CH₂Cl₂/DMF, -78 °C | >97:3 | 75-85% |
| TIPS-Cl | Pyridine, CH₂Cl₂, 25 °C | >98:2 | 80-90% |
Visualizations
Caption: Experimental workflow for the protection and deprotection of this compound.
Caption: Troubleshooting logic for common issues in the protection of this compound.
References
- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 2. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3-(Hydroxymethyl)cyclopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(hydroxymethyl)cyclopentan-1-ol, a key chiral building block for carbocyclic nucleosides.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The three main scalable synthetic routes are:
-
Reduction of 3-(hydroxymethyl)cyclopentan-1-one: This is a common and effective method utilizing reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] The choice of reagent is critical for controlling the stereochemical outcome.
-
Reduction of a 3-hydroxycyclopentanecarboxylic acid ester: This method also employs powerful reducing agents like LiAlH₄ to convert the ester to the diol.[1]
-
Hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF): This newer, more sustainable approach uses a biomass-derived starting material.[1] The process involves the hydrogenation of the aldehyde group in HMF, followed by an acid-promoted Piancatelli rearrangement and subsequent hydrogenation steps.[1]
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
-
Stereocontrol: Achieving the desired cis or trans diastereomer with high selectivity can be difficult, especially at a larger scale. The choice of reducing agent and reaction conditions are crucial for controlling the stereochemical outcome.
-
Side Reactions: The formation of byproducts can reduce yield and complicate purification. For example, in sodium borohydride reductions, conjugate reduction of α,β-unsaturated impurities may occur.
-
Purification: The high polarity and water solubility of diols can make purification by traditional methods like distillation energy-intensive. Chromatographic methods are often necessary but can be challenging to scale.
-
Safety: The use of highly reactive and potentially pyrophoric reagents like lithium aluminum hydride requires stringent safety protocols, especially at an industrial scale.
Q3: How can I improve the stereoselectivity of the reduction of 3-(hydroxymethyl)cyclopentan-1-one?
A3: To improve stereoselectivity, consider the following:
-
Choice of Reducing Agent: Bulky reducing agents often provide higher stereoselectivity.
-
Use of Additives: The addition of Lewis acids, such as cerium chloride (in the Luche reduction), can enhance selectivity for 1,2-reduction of the carbonyl group, particularly in the presence of enone functionalities.
-
Chiral Catalysts: For enantiomerically pure products, employing chiral catalysts or auxiliaries in asymmetric synthesis is a key strategy.
-
Temperature Control: Lowering the reaction temperature can often improve stereoselectivity.
Q4: What are the common impurities encountered, and how can they be minimized?
A4: Common impurities may include:
-
Diastereomers: The undesired cis or trans isomer of the product.
-
Over-reduction or Incomplete Reaction Products: Depending on the starting material and reagents.
-
Byproducts from Side Reactions: Such as products from conjugate reduction.
To minimize these, focus on optimizing reaction conditions (temperature, reaction time, stoichiometry of reagents) and consider using more selective reagents. Careful monitoring of the reaction progress by techniques like TLC or HPLC is also crucial.
Troubleshooting Guides
Reduction of 3-(Hydroxymethyl)cyclopentan-1-one
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reducing agent is fresh and active.- Increase the molar equivalents of the reducing agent.- Extend the reaction time and monitor by TLC/HPLC. |
| Degradation of product during workup. | - Maintain low temperatures during quenching.- Use appropriate quenching agents (e.g., Rochelle's salt for LAH reductions to break up emulsions). | |
| Poor Stereoselectivity | Inappropriate reducing agent or reaction conditions. | - Switch to a bulkier reducing agent (e.g., L-Selectride®).- Lower the reaction temperature.- Investigate the use of additives like CeCl₃. |
| Difficult Purification | Product is highly polar and water-soluble. | - Use continuous liquid-liquid extraction for better recovery from aqueous layers.- Employ flash chromatography with a polar stationary phase (e.g., silica gel) and an appropriate solvent system.- Consider derivatization to a less polar compound for easier purification, followed by deprotection. |
| Safety Concerns (LAH) | Pyrophoric nature of LAH and hydrogen gas evolution. | - Always handle LAH under an inert atmosphere (nitrogen or argon).- Add LAH portion-wise to the solvent at a controlled rate.- Use a well-ventilated fume hood and have appropriate fire-extinguishing equipment readily available. |
Synthesis from 5-Hydroxymethylfurfural (HMF)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of 3-(Hydroxymethyl)cyclopentanone (HCPN) | Sub-optimal pH for Piancatelli rearrangement. | - Adjust the pH to be slightly acidic (pH 5-7) to favor the rearrangement. |
| Formation of byproducts like 2,5-dihydroxymethyl tetrahydrofurfuryl alcohol. | - Optimize catalyst and reaction conditions to favor the desired pathway. | |
| Incomplete Hydrogenation | Inactive or poisoned catalyst. | - Ensure the hydrogenation catalyst is active and not poisoned by impurities in the HMF feed.- Increase hydrogen pressure and/or reaction temperature. |
| Difficult Product Separation | Complex mixture of products and intermediates. | - Utilize multi-step purification processes, including distillation and chromatography, to isolate the desired product. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Lab Scale)
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Considerations |
| Ketone Reduction | 3-(Hydroxymethyl)cyclopentan-1-one | NaBH₄ or LiAlH₄ | 85-95 | >95 | Stereoselectivity is a key challenge. |
| Ester Reduction | 3-Hydroxycyclopentanecarboxylic acid ester | LiAlH₄ | 80-90 | >95 | Requires a strong reducing agent. |
| HMF Rearrangement | 5-Hydroxymethylfurfural | H₂, Acid catalyst | 60-75 (overall) | >90 | Multi-step process with potential for byproduct formation. |
Note: Data is based on typical lab-scale syntheses and may vary depending on specific conditions and scale. Pilot and industrial-scale data are often proprietary and not publicly available.
Experimental Protocols
Protocol 1: Reduction of 3-(Hydroxymethyl)cyclopentan-1-one with Sodium Borohydride (Lab Scale)
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-(hydroxymethyl)cyclopentan-1-one (10 g, 87.6 mmol) and methanol (100 mL).
-
Cooling: The solution is cooled to 0-5 °C in an ice bath.
-
Addition of NaBH₄: Sodium borohydride (3.3 g, 87.6 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The methanol is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product, which is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Protocol 2: Reduction of Ethyl 3-hydroxycyclopentanecarboxylate with Lithium Aluminum Hydride (LAH) (Lab Scale)
Safety Note: LAH is a highly reactive and pyrophoric reagent. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon) in a fume hood.
-
Reaction Setup: A 500 mL three-necked round-bottom flask, oven-dried and cooled under a stream of nitrogen, is equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The flask is charged with a suspension of LAH (4.0 g, 105 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Addition of Ester: A solution of ethyl 3-hydroxycyclopentanecarboxylate (10 g, 63.2 mmol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 1 hour, maintaining a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for an additional 4 hours. The reaction is monitored by TLC.
-
Workup (Fieser Method): The reaction mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the sequential and slow dropwise addition of water (4 mL), 15% aqueous NaOH (4 mL), and then water (12 mL).
-
Filtration: The resulting granular precipitate is filtered off and washed with THF (3 x 20 mL).
-
Purification: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: Comparative workflow of two major synthetic routes to this compound.
Caption: Troubleshooting logic for addressing poor stereoselectivity in the reduction step.
References
Technical Support Center: Quantification of 3-(Hydroxymethyl)cyclopentan-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 3-(hydroxymethyl)cyclopentan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantification of this compound?
A1: The primary methods for quantifying this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). Due to the polar nature of this diol, derivatization is typically required for successful GC analysis to improve volatility and peak shape. LC-MS can be used for direct analysis but may require significant sample cleanup to minimize matrix effects.[1][2]
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: this compound contains two polar hydroxyl groups, which can lead to poor chromatographic performance in GC. Derivatization is necessary to:
-
Increase Volatility: Replacing the polar -OH groups with less polar functional groups increases the compound's volatility, allowing it to be analyzed by GC.[3]
-
Improve Peak Shape: Derivatization reduces the potential for hydrogen bonding, which can cause peak tailing and poor peak symmetry.[3]
-
Enhance Detector Response: The choice of derivatizing reagent can introduce moieties that enhance the response of specific detectors.[3]
-
Reduce Analyte Adsorption: Derivatization minimizes the interaction of the analyte with active sites in the GC system, preventing sample loss.[3]
Q3: What are the common derivatization reagents for diols like this compound?
A3: Common derivatization reactions for compounds with alcohol functional groups fall into three main categories: silylation, acylation, and alkylation (including the formation of boronate esters).[4] The choice of reagent depends on the sample matrix and the desired analytical outcome.
| Derivatization Method | Reagent Example | Target Functional Group | Notes |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | One of the most common methods for active hydrogens. The reaction can be sensitive to moisture.[5] |
| Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | Alcohols, Amines | Produces more volatile and less polar derivatives.[4] |
| Boronate Ester Formation | n-Butylboronic Acid or Phenylboronic Acid | 1,2- or 1,3-diols | Forms a cyclic, nonpolar derivative. This is highly specific for diols with the correct spatial arrangement.[3][6] |
Q4: Can I analyze this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization?
A4: Yes, LC-MS is a viable technique for the direct analysis of vicinal diols.[1] However, challenges such as poor ionization and significant matrix interference can occur, especially with complex biological samples.[1] Extensive sample preparation and cleanup are often necessary to achieve accurate and reproducible results.[2] Post-column derivatization is an advanced technique that can improve sensitivity and selectivity in LC-MS analysis.[1]
Troubleshooting Guide: GC Analysis of Derivatized this compound
This guide addresses common issues encountered during the GC analysis of derivatized this compound.
Issue 1: No Peaks or Very Small Peaks
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Ensure the derivatization reagent is not expired and has been stored correctly to prevent degradation. - Optimize the reaction time and temperature. Some reactions may require heating to go to completion.[5] - Ensure the sample is free of water, as moisture can quench the derivatization reaction.[3][5] |
| Injection Port Issues | - Verify the injection port temperature is appropriate for the derivatized analyte. - Check for leaks at the injection port septum and liner.[7][8] - Ensure the syringe is not blocked and is dispensing the correct volume.[7] |
| Column Problems | - Confirm the column is installed correctly and not broken. - The analyte may be strongly adsorbed to active sites in the column. Consider using a guard column or a more inert column.[8] |
| Detector Malfunction | - Check that the detector is turned on and the gas flows (e.g., H2, air for FID) are set correctly.[9] - The detector may be contaminated and require cleaning.[9] |
Issue 2: Peak Tailing or Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - A portion of the analyte may be underivatized, leading to interaction with active sites. Re-optimize the derivatization procedure for completeness.[5] |
| Active Sites in the GC System | - Active sites in the injector liner, column, or connections can cause tailing. - Deactivate the liner by silanizing it, or use a pre-deactivated liner.[3] - Condition the column according to the manufacturer's instructions.[10] |
| Improper Column Installation | - Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[11] |
| Column Overloading | - Inject a smaller sample volume or dilute the sample.[10] |
Issue 3: Baseline Noise or Drift
| Potential Cause | Troubleshooting Steps |
| Contaminated Carrier Gas | - Ensure high-purity carrier gas is used and that gas traps are functional.[8] |
| Column Bleed | - This can occur if the column temperature exceeds its maximum limit or if the column is contaminated. - Bake out the column at a high temperature (within its limit).[10] - If bleed persists, the column may need to be replaced.[10] |
| Contaminated Injector or Detector | - Clean the injector port and liner.[11] - Clean the detector according to the manufacturer's protocol.[11] |
| Leaks in the System | - Perform a leak check of all fittings and connections from the gas source to the detector.[9] |
Issue 4: Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | - Use an autosampler for precise and repeatable injections. - If injecting manually, ensure a consistent technique.[9] |
| Variability in Derivatization | - Ensure consistent reaction conditions (time, temperature, reagent volume) for all samples and standards. - Prepare fresh derivatization reagents regularly. |
| Sample Degradation | - Ensure the stability of the derivatized sample. Some derivatives may be sensitive to hydrolysis and should be analyzed promptly.[3] |
| Injector Discrimination | - Check injection parameters such as temperature and flow rates to ensure they are suitable for the sample and solvent.[7] |
Experimental Protocols
Protocol: Quantification of this compound by GC-MS with Silylation
This protocol provides a general methodology for the derivatization and analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (as solvent)
-
Internal Standard (e.g., a deuterated analog or a compound with similar properties but different retention time)
-
GC-grade solvents for sample extraction and dilution (e.g., Hexane, Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
-
Heating block or oven
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards at different concentrations.
-
Spike each standard with the internal standard at a constant concentration.
3. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate solvent.
-
Dry the extract using anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried extract to redissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature before injection.
4. GC-MS Parameters (Example):
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 (can be optimized) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temp: 80°C, hold for 1 min - Ramp: 10°C/min to 280°C - Hold: 5 min |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Scan (for initial identification) and/or Selected Ion Monitoring (SIM) for quantification |
5. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
References
- 1. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 7. glsciences.eu [glsciences.eu]
- 8. stepbio.it [stepbio.it]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to Diols in Polyester Synthesis: Featuring 3-(Hydroxymethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The selection of a diol monomer is a critical determinant of the final properties of a polyester, influencing its thermal stability, mechanical strength, and degradation kinetics. This guide provides a comparative analysis of 3-(Hydroxymethyl)cyclopentan-1-ol alongside other commonly utilized diols in polyester synthesis, offering insights into their respective performance characteristics based on available experimental data.
Introduction to this compound
This compound is a cycloaliphatic diol distinguished by its possession of both a primary and a secondary hydroxyl group.[1][2][3] This dual reactivity allows for the creation of polyesters with unique architectures and potentially tailored properties, making it a person of interest for the development of specialty polymers.[3] Its rigid cyclopentane ring is anticipated to impart a higher glass transition temperature (Tg) and enhanced thermal stability to the resulting polyester, a desirable characteristic for applications requiring dimensional stability at elevated temperatures. While extensive research on the homopolymer of this compound is limited, studies on structurally similar cycloaliphatic diols provide valuable insights into its expected performance.
Comparative Diols
This guide compares this compound with the following diols, which represent a range of linear, branched, and other cycloaliphatic structures:
-
1,4-Cyclohexanedimethanol (CHDM): A widely used cycloaliphatic diol known for imparting excellent thermal and mechanical properties to polyesters.
-
1,3-Propanediol (PDO): A linear aliphatic diol often used to produce polyesters with good flexibility and biodegradability.
-
2-Butyl-2-ethyl-1,3-propanediol (BEPD): A branched aliphatic diol that can introduce amorphous characteristics and improve solubility.
Performance Data Comparison
The following table summarizes the typical properties of polyesters synthesized from the selected diols. It is important to note that the properties of the final polymer are also highly dependent on the chosen dicarboxylic acid and the polymerization conditions.
| Property | This compound (Projected) | 1,4-Cyclohexanedimethanol (CHDM) | 1,3-Propanediol (PDO) | 2-Butyl-2-ethyl-1,3-propanediol (BEPD) |
| Glass Transition Temp. (Tg) | Moderately High | High (~80-120°C) | Low (~ -35 to -15°C) | Low to Moderate |
| Melting Temperature (Tm) | Likely Semicrystalline | High (~290-315°C) | Moderate (~45-75°C) | Amorphous (No Tm) |
| Crystallinity | Semicrystalline | High | Semicrystalline | Amorphous |
| Mechanical Modulus | High | High | Low to Moderate | Low |
| Tensile Strength | High | High | Low to Moderate | Low |
| Flexibility | Low | Low | High | High |
| Polyester Viscosity | High | High | Low | Intermediate |
Note: Data for this compound is projected based on the properties of polyesters derived from the structurally similar 1,3-bis(hydroxymethyl)cyclopentane, which has been shown to form a semicrystalline polyester.
Experimental Protocols
The following are generalized experimental protocols for polyester synthesis via melt and solution polymerization. The specific conditions, including temperature, pressure, and catalyst, should be optimized for each diol and dicarboxylic acid combination.
Melt Polycondensation
This method is widely used in industrial polyester production and involves the direct reaction of a diol and a dicarboxylic acid (or its diester) at high temperatures and under vacuum to drive the removal of the condensation byproduct (water or alcohol).
Typical Procedure:
-
A diol and a dicarboxylic acid (or dimethyl ester thereof) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A catalyst, such as antimony trioxide or titanium(IV) isopropoxide, is typically added.
-
The mixture is heated under a nitrogen atmosphere to a temperature of 150-220°C to initiate the esterification or transesterification reaction. The water or methanol byproduct is collected.
-
After the initial esterification stage, the temperature is gradually increased to 250-280°C, and a vacuum is slowly applied (to <1 Torr) to facilitate the removal of the diol byproduct and increase the molecular weight of the polymer.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the target molecular weight has been reached.
-
The resulting polyester is then extruded from the reactor and pelletized.
Solution Polycondensation
This method is often employed in laboratory settings and for the synthesis of specialty polyesters where precise control over the reaction conditions is required.
Typical Procedure:
-
A diol and a diacid chloride are dissolved in a suitable inert solvent (e.g., dichloromethane, toluene) in a reaction flask equipped with a stirrer and a nitrogen inlet.
-
The reaction is typically carried out at a lower temperature than melt polymerization, often at or below room temperature. An acid scavenger, such as pyridine or triethylamine, is added to neutralize the HCl byproduct.
-
The reaction mixture is stirred for a specified period until the desired molecular weight is achieved.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol, ethanol), followed by filtration and drying under vacuum.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for polyester synthesis.
Caption: General workflow for melt polycondensation.
Caption: General workflow for solution polycondensation.
Signaling Pathways of Polyester Property Determination
The final properties of a polyester are a direct result of the chemical structures of its monomeric units. The following diagram illustrates the logical relationship between diol structure and key polyester properties.
Caption: Influence of diol structure on polyester properties.
Conclusion
The choice of diol in polyester synthesis is a powerful tool for tuning the final material properties. While this compound is a promising candidate for creating polyesters with enhanced thermal stability and rigidity due to its cycloaliphatic structure, further experimental research is needed to fully characterize its performance and unlock its potential in advanced applications. The comparative data and experimental frameworks provided in this guide serve as a valuable resource for researchers and professionals in the field of polymer chemistry and material science.
References
Comparative Analysis of Cyclopentanol Derivatives: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
The cyclopentane ring is a key structural motif in a multitude of biologically active molecules and pharmaceutical agents. Its conformational flexibility allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. Understanding the three-dimensional structure of cyclopentane derivatives at the atomic level through X-ray crystallography provides invaluable insights for rational drug design and development. This guide offers a comparative overview of the crystal structures of two cyclopentanol derivatives, providing key experimental data and protocols.
Structural Comparison of Cyclopentanol Derivatives
While a crystal structure for a specific 3-(Hydroxymethyl)cyclopentan-1-OL derivative is not publicly available, we present a comparative analysis of two related cyclopentanol structures for which crystallographic data has been published. This comparison sheds light on the structural parameters of the core cyclopentane scaffold. The selected derivatives are Cyclopentanol and bi-1,1′-cyclopentane-1,1′-diol.
| Parameter | Cyclopentanol | bi-1,1′-cyclopentane-1,1′-diol |
| Chemical Formula | C5H10O | C10H18O2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | C2/c |
| a (Å) | 9.578 | 10.0025(5) |
| b (Å) | 5.328 | 18.8285(9) |
| c (Å) | Not specified | 11.2384(6) |
| α (°) | ||
| 90 | 90 | |
| β (°) | ||
| Not specified | 115.327(2) | |
| γ (°) | ||
| 90 | 90 | |
| Volume (ų) | Not specified | 1913.11(17) |
| Z | Not specified | 8 |
| Temperature (K) | Not specified | 200 |
| R-factor (%) | Not specified | 5.96 |
| CCDC Number | 297563[1] | 2041285[2] |
Experimental Protocols
The determination of a crystal structure for a small organic molecule like a cyclopentanol derivative involves a standardized workflow.[3][4][5]
1. Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[6] A common method for small organic molecules is slow evaporation from a suitable solvent.
-
Materials : A pure sample of the cyclopentanol derivative, various organic solvents (e.g., hexane, ethyl acetate, methanol, acetone).
-
Procedure :
-
Dissolve the compound in a minimal amount of a solvent in which it is moderately soluble.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm).
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
Monitor for the formation of well-defined single crystals.
-
2. Single-Crystal X-ray Diffraction Data Collection
-
Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Procedure :
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer is used to orient the crystal and collect a series of diffraction images as the crystal is rotated.
-
The intensities and positions of the diffracted X-ray beams are recorded by the detector.
-
3. Structure Solution and Refinement
-
Software : Specialized crystallographic software (e.g., SHELX, Olex2).
-
Procedure :
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.
-
The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
The final structure is validated and analyzed for geometric parameters such as bond lengths and angles.
-
Visualizing the Crystallography Workflow
The process of determining a crystal structure follows a logical progression from sample preparation to final structural analysis.
Caption: General workflow for single-crystal X-ray crystallography.
References
- 1. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. How To [chem.rochester.edu]
A Comparative Guide to the Enantioselective Synthesis and Analysis of 3-(Hydroxymethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and analytical methodologies for the enantiomerically pure 3-(hydroxymethyl)cyclopentan-1-ol, a valuable chiral building block in the synthesis of various pharmaceutical compounds. We present a detailed examination of two distinct enantioselective synthetic routes—a chemoenzymatic approach and a palladium-catalyzed asymmetric allylic alkylation—and compare common analytical techniques for the chiral separation of the resulting enantiomers. Experimental data is summarized in clear, comparative tables, and detailed protocols for key experiments are provided.
Workflow for Enantioselective Synthesis and Analysis
The overall process for obtaining and analyzing enantiomerically pure this compound can be visualized as a multi-step workflow, encompassing both a chemoenzymatic and a chemical synthesis route, followed by chiral analysis to determine enantiomeric purity.
Enantioselective Synthesis: A Comparative Overview
Two primary strategies for the enantioselective synthesis of this compound are presented: a chemoenzymatic route and a palladium-catalyzed asymmetric allylic alkylation (AAA) approach.
Method 1: Chemoenzymatic Synthesis
This approach utilizes an enoate reductase for the asymmetric reduction of an unsaturated precursor, followed by a chemical reduction to yield the target diol.[1][2] This method is advantageous for its high enantioselectivity and mild reaction conditions.
Method 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This chemical synthesis route involves the construction of the chiral cyclopentane framework through a palladium-catalyzed reaction, followed by further functional group manipulations.[3][4] This method offers versatility in substrate scope and the ability to generate different stereoisomers by tuning the chiral ligand.
| Parameter | Chemoenzymatic Synthesis | Palladium-Catalyzed AAA |
| Key Reaction | Enoate reductase-catalyzed asymmetric reduction | Palladium-catalyzed asymmetric allylic alkylation |
| Starting Material | (S)-4-(hydroxymethyl)cyclopent-2-enone | Dioxanone Precursor |
| Chiral Source | Enzyme (Enoate Reductase) | Chiral Ligand (e.g., PHOX) |
| Overall Yield | ~30% (over several steps)[2] | Not explicitly reported for the final product |
| Enantiomeric Excess (ee) | >99% for the ketone precursor[1] | Up to 92% ee for the alkylated product[4] |
| Advantages | High enantioselectivity, mild conditions, "green" approach | Versatility, control over stereochemistry through ligand design |
| Disadvantages | Potentially limited substrate scope, requires enzyme production | Use of expensive transition metal catalyst, multi-step process |
Table 1: Comparison of Enantioselective Synthesis Methods.
Analytical Methods for Chiral Separation
The determination of the enantiomeric purity of this compound is crucial. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile chiral compounds. For diols like this compound, derivatization is often necessary to increase volatility and improve separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method that can be applied to a wide range of chiral compounds without the need for derivatization. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Derivatization | Often required (e.g., acetylation, silylation) | Generally not required |
| Typical Chiral Stationary Phase | Cyclodextrin derivatives (e.g., Rt-bDEXse) | Polysaccharide derivatives (e.g., Chiralpak series) |
| Mobile Phase | Inert gas (e.g., He, H₂) | Liquid (e.g., Hexane/Isopropanol, Acetonitrile/Water) |
| Analysis Time | Typically faster | Can be longer depending on the method |
| Resolution | Can be very high for volatile derivatives | Generally high, dependent on CSP-analyte interaction |
| Advantages | High resolution, fast analysis | Broad applicability, no derivatization needed |
| Disadvantages | Derivatization adds a step, limited to thermally stable compounds | Can be more expensive, method development can be complex |
Table 2: Comparison of Chiral Analysis Methods.
Experimental Protocols
Synthesis Protocol 1: Chemoenzymatic Synthesis of (1R,3R)-3-hydroxycyclopentanemethanol[1][2]
Step 1: Biocatalytic Reduction of (S)-4-(hydroxymethyl)cyclopent-2-enone
-
A reaction mixture containing 5 mM (S)-4-(hydroxymethyl)cyclopent-2-enone, 0.05 mM FMN, 0.2 mM NADH, 10 µM CrS enoate reductase, 40 µM formate dehydrogenase, and 40 mM sodium formate in a suitable buffer (pH 7.0) is incubated at 35 °C.
-
The reaction progress is monitored by HPLC or GC until complete conversion of the starting material is observed (typically within 45 minutes).
-
The product, (3R)-3-(hydroxymethyl)cyclopentanone, is extracted with an organic solvent and purified by column chromatography.
Step 2: Chemical Reduction to (1R,3R)-3-hydroxycyclopentanemethanol
-
The purified (3R)-3-(hydroxymethyl)cyclopentanone is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (NaBH₄) is added portion-wise, and the reaction is stirred until complete reduction of the ketone.
-
The reaction is quenched, and the product is extracted and purified to yield (1R,3R)-3-hydroxycyclopentanemethanol.
Synthesis Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation Route[3][4]
Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
-
To a solution of the dioxanone precursor in a suitable solvent (e.g., THF), the palladium catalyst (e.g., [Pd₂(dba)₃]·CHCl₃) and a chiral phosphinooxazoline (PHOX) ligand are added.
-
The reaction mixture is stirred at a specific temperature until the starting material is consumed.
-
The product of the allylic alkylation is purified by column chromatography.
Step 2: Intramolecular Cyclization and Diastereoselective Reduction
-
The purified product from the previous step is subjected to intramolecular cyclization conditions to form the cyclopentenone intermediate.
-
The cyclopentenone is then reduced diastereoselectively. For a similar substrate, 4-hydroxycyclopent-2-enone, a Noyori reduction can be employed to establish the desired stereochemistry.[5]
Analytical Protocol 1: Chiral Gas Chromatography (GC)
-
Derivatization (Acetylation): The diol sample is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine) to form the diacetate derivative.
-
GC Conditions (Example for a similar compound):
-
Column: Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Hydrogen
-
Oven Program: 70 °C (1 min hold), ramp at 2.0 °C/min to 150 °C
-
Detector: FID
-
-
The enantiomers are identified by their retention times, and the enantiomeric excess is calculated from the peak areas.
Analytical Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
-
HPLC Conditions (General Screening Approach):
-
Column: Chiralpak series (e.g., IA, IB, IC) or Chiralcel series (e.g., OD, OJ)
-
Mobile Phase: A mixture of n-hexane and isopropanol (for normal phase) or acetonitrile and water/buffer (for reversed phase). The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength.
-
-
The enantiomers are separated and quantified based on their retention times and peak areas.
Signaling Pathways and Logical Relationships
The chemoenzymatic synthesis route relies on a coupled enzymatic system for cofactor regeneration, which is essential for the efficiency of the primary biocatalytic reduction.
This guide provides a foundational comparison of key methodologies for the enantioselective synthesis and analysis of this compound. The choice of a specific method will depend on factors such as the desired enantiomer, required scale, available resources, and analytical instrumentation. For further details, researchers are encouraged to consult the cited literature.
References
- 1. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Synthesis of 3-(Hydroxymethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(hydroxymethyl)cyclopentan-1-ol, a key chiral building block for carbocyclic nucleosides, has been approached through various catalytic routes.[1] This guide provides a comparative analysis of prominent catalytic systems, focusing on two primary synthetic strategies: the hydrogenative ring-rearrangement of biomass-derived 5-hydroxymethylfurfural (HMF) and the direct hydrogenation of 3-(hydroxymethyl)cyclopentan-1-one. The performance of these catalysts is evaluated based on yield, selectivity, and reaction conditions, supported by experimental data from recent literature.
Catalytic Performance Data
Two main pathways for the synthesis of this compound are presented below, with a focus on the catalysts employed and their reported performance metrics.
Pathway 1: Hydrogenative Ring-Rearrangement of 5-Hydroxymethylfurfural (HMF)
This sustainable approach utilizes a readily available biomass-derived platform molecule. The reaction typically proceeds in two stages: the rearrangement of HMF to 3-(hydroxymethyl)cyclopentan-1-one (HCPN), followed by the hydrogenation of the ketone to the desired diol. Some catalytic systems can accomplish this in a single pot.
| Catalyst System | Substrate | Product | Temp. (°C) | Pressure | Time (h) | Yield (%) | Selectivity (%) | Solvent | Reference |
| Pt/SiO₂ + Ta₂O₅ | HMF | HCPN | 140 | 3 MPa H₂ | 12 | 82 | - | Water | [2] |
| Au/Nb₂O₅ | HMF | HCPN | 140 | 8 MPa H₂ | 12 | 86 | - | Water | [1][3] |
| Ni₀.₅Co₀.₅@C | HMF | HCPN | 140 | 20 bar H₂ | 7 | >90 | - | Water | [1][4] |
| Co-Al₂O₃ | HMF | HCPO | - | - | - | - | 94 | Water | [5] |
| Pt/SiO₂ + La₂O₃ | HMF | HCPO | - | - | - | 88 | - | Water | [5] |
HCPN: 3-(hydroxymethyl)cyclopentan-1-one, HCPO: this compound
Pathway 2: Hydrogenation of 3-(Hydroxymethyl)cyclopentan-1-one
This pathway involves the direct reduction of the ketone precursor. While specific comparative studies for this exact substrate are limited, data from analogous hydrogenations of substituted cyclopentanones provide valuable insights into effective catalyst choices.
| Catalyst System | Substrate | Product | Temp. (°C) | Pressure | Time (h) | Yield (%) | Solvent | Reference |
| Ru/C | Cyclopentane-1,3-dione | Cyclopentane-1,3-diol | 160 | 50 bar H₂ | 1 | High | THF | [6] |
| Raney Nickel | Cyclopentane-1,3-dione | Cyclopentane-1,3-diol | 160 | 50 bar H₂ | 1 | High | THF | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the reproduction and adaptation of these catalytic systems.
Hydrogenative Ring-Rearrangement of HMF using Au/Nb₂O₅
Catalyst Preparation:
-
Niobium pentoxide (Nb₂O₅) is used as the support.
-
An aqueous solution of HAuCl₄ is used as the gold precursor.
-
The catalyst is prepared by a deposition-precipitation method. A 1 M NaOH aqueous solution is added dropwise to a suspension of Nb₂O₅ in the HAuCl₄ solution to adjust the pH to approximately 7.
-
The suspension is stirred at 343 K for 1 hour.
-
The resulting solid is collected by centrifugation, washed thoroughly with water, and dried at 353 K.
-
The dried powder is then calcined in air at 573 K.
Catalytic Reaction:
-
A 3 mL aqueous solution of 0.067 M HMF and 10 mg of the Au/Nb₂O₅ catalyst are placed in a 30 mL autoclave.
-
The catalyst is pretreated in situ under an H₂ flow at 473 K, followed by an O₂ flow at 473 K.
-
The autoclave is purged with H₂ gas five times.
-
The reaction is conducted under 8 MPa of H₂ at 413 K (140 °C).
-
Product analysis is performed using gas chromatography (GC) and confirmed by NMR and GC-MS after purification.[7]
Hydrogenation of Cyclopentane-1,3-dione using Ru/C
Catalytic Reaction:
-
A high-pressure autoclave is charged with cyclopentane-1,3-dione, the Ru/C catalyst (5.1 wt% relative to the substrate), and the solvent (isopropanol).
-
The reactor is sealed and purged with nitrogen, followed by hydrogen.
-
The reaction mixture is heated to the desired temperature (e.g., 100-160 °C) and pressurized with H₂ to the target pressure (e.g., 50 bar).
-
The reaction is stirred for the specified duration (e.g., 7 hours).
-
Samples are taken periodically for analysis by GC-FID to monitor the progress of the reaction.[6][8]
Synthesis of Ni₀.₅Co₀.₅@C Catalyst
-
Co₃O₄ nanoparticles are first prepared by reacting Co(Ac)₂ with Na₂CO₃ in ethylene glycol at 160 °C, followed by calcination at 450 °C.
-
For the bimetallic catalyst, a mixture of Ni(Ac)₂ and Co(Ac)₂ in the desired molar ratio is dissolved in a glucose solution.
-
The solution is then subjected to hydrothermal treatment at 180 °C for 10 hours.
-
The resulting solid is washed, dried, and carbonized under a nitrogen atmosphere at 500 °C for 2 hours to yield the carbon-supported Ni-Co nanoparticles.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Synthetic routes to this compound.
The following diagram illustrates a generalized experimental workflow for catalyst screening and reaction optimization.
Caption: Experimental workflow for catalyst performance evaluation.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogenative ring-rearrangement of biomass derived 5-(hydroxymethyl)furfural to 3-(hydroxymethyl)cyclopentanol using combination catalyst systems of Pt/SiO2 and lanthanoid oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic activation of carbon–carbon bonds in cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Analytical Method Validation for 3-(Hydroxymethyl)cyclopentan-1-OL
This guide provides a comparative overview of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of 3-(Hydroxymethyl)cyclopentan-1-OL. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[1][4][5] The validation of analytical methods ensures the reliability and consistency of results, which is essential for regulatory compliance and product safety.[1][2]
Comparison of Analytical Methods: GC vs. HPLC
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of small organic molecules like this compound, which is a diol. The choice between these methods often depends on the sample matrix, the presence of impurities, and the desired sensitivity.
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. For diols, the selection of the GC column's stationary phase is crucial. Polar phases can provide good separation but may lead to peak tailing due to interactions with the hydroxyl groups, while non-polar phases can mitigate tailing but may offer less retention.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for a wide range of compounds, including those that are not volatile or are thermally labile. For polar compounds like diols, hydrophilic interaction liquid chromatography (HILIC) or normal-phase chromatography using a diol column can be effective.[6][7][8][9]
Below is a comparative summary of hypothetical performance data for validated GC and HPLC methods for the analysis of this compound.
Data Presentation: Method Performance Comparison
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | 0.9992 | 0.9998 |
| Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
| Specificity | Resolved from known impurities | Resolved from known impurities and excipients |
| Robustness | Minor variations in flow rate and oven temperature show no significant impact on results. | Minor variations in mobile phase composition and column temperature show no significant impact on results. |
Experimental Protocols
Detailed methodologies for the validation of GC and HPLC methods are provided below. These protocols are based on general principles of analytical method validation.
Gas Chromatography (GC) Method
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: SPB-1000 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Diluent: Methanol
Validation Experiments:
-
Specificity: Analyze blank diluent, a standard solution of this compound, and a sample spiked with potential impurities.
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from the LOQ to 150% of the target concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min) and assess the impact on the results.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: Diol column (e.g., Lichrospher 100 Diol, 250 mm x 4.6 mm, 5 µm).[7][9]
-
Mobile Phase: Acetonitrile:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or low wavelength UV (e.g., 205 nm).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (95:5 v/v).
Validation Experiments:
-
Specificity: Analyze blank diluent, a standard solution of this compound, and a sample spiked with potential impurities and formulation excipients.
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from the LOQ to 150% of the target concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting an appropriate analytical technique.
Caption: Workflow for Analytical Method Validation.
Caption: Decision tree for analytical method selection.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. scielo.br [scielo.br]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. fda.gov [fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [Diol column as stationary phase for high performance liquid chromatographic analysis of carbohydrates in drinks with evaporative light scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 9. hawach.com [hawach.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Hydroxymethyl)cyclopentan-1-ol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules and analyzing the resulting fragments. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(hydroxymethyl)cyclopentan-1-ol with the experimentally determined fragmentation of a structural isomer, cis-1,3-cyclopentanediol. This comparison will aid in the identification and characterization of these and similar cyclopentane derivatives.
The fragmentation of a molecule in a mass spectrometer is a highly specific process that yields a unique "fingerprint," allowing for its identification. For cyclic alcohols like this compound, fragmentation is typically initiated by the ionization of an oxygen atom, followed by a series of cleavage and rearrangement reactions. Common fragmentation pathways for alcohols include the loss of a water molecule, alpha-cleavage adjacent to the hydroxyl group, and ring cleavage.
Comparative Fragmentation Analysis
To illustrate the distinct fragmentation patterns, the predicted key fragments of this compound are compared with the known fragments of cis-1,3-cyclopentanediol.[1] The molecular weight of this compound is 116.16 g/mol , while that of cis-1,3-cyclopentanediol is 102.13 g/mol .[1]
| m/z Value | Proposed Fragment Ion | Interpretation for this compound (Predicted) | Interpretation for cis-1,3-Cyclopentanediol (Experimental) |
| 116 | [C6H12O2]+• | Molecular ion (M+•) | Not Applicable |
| 102 | Not Applicable | Not Applicable | Molecular ion (M+•) |
| 98 | [C6H10O]+• | Loss of water (M-18) | Loss of water (M-18) |
| 85 | [C5H9O]+ | Loss of the hydroxymethyl radical (•CH2OH) (M-31) | Not Applicable |
| 84 | [C5H8O]+• | Loss of methanol (CH3OH) via rearrangement | Loss of water (M-18) |
| 71 | [C4H7O]+ | Alpha-cleavage at the secondary alcohol, loss of C2H5• | Alpha-cleavage, loss of C2H3O• |
| 57 | [C4H9]+ | Ring cleavage and subsequent fragmentation | Ring cleavage and subsequent fragmentation |
| 42 | [C3H6]+• | Ring cleavage with loss of ethene and water | Ring cleavage with loss of ethene and water |
Visualizing the Analytical Workflow
The process of analyzing an unknown compound using mass spectrometry can be systematically visualized. The following diagram illustrates a typical workflow from sample introduction to data interpretation.
Caption: A flowchart illustrating the general workflow for compound identification using mass spectrometry.
Experimental Protocols
Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of small molecules like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials and Instrumentation:
-
This compound
-
High-purity solvent (e.g., methanol or dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Capillary GC column suitable for polar analytes (e.g., DB-5ms or equivalent).
-
Helium carrier gas (99.999% purity).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable high-purity solvent.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
-
Scan Speed: 1000 amu/s
-
-
Data Acquisition: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern.
-
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By comparing its predicted fragmentation with that of a known isomer, researchers can more confidently identify and characterize this and related compounds in their work. The provided experimental protocol offers a starting point for obtaining reliable mass spectral data for such analyses.
References
A Comparative Analysis of the Reactivity of Cis and Trans Isomers of 3-(Hydroxymethyl)cyclopentan-1-ol
A comprehensive examination of the stereoisomeric influence on the chemical behavior of 3-(hydroxymethyl)cyclopentan-1-ol reveals distinct differences in reactivity between the cis and trans isomers. These differences, primarily governed by conformational orientation and the potential for intramolecular interactions, have significant implications for their application in chemical synthesis and drug development.
The spatial arrangement of the hydroxyl and hydroxymethyl functional groups on the cyclopentane ring dictates the accessibility of these groups to reagents and influences the stability of reaction intermediates and transition states. In general, the cis isomer, with both substituents on the same face of the ring, exhibits unique reactivity patterns compared to the trans isomer, where they are on opposite faces. This is largely attributed to the potential for intramolecular hydrogen bonding in the cis configuration and differing steric environments.
Influence of Intramolecular Hydrogen Bonding in the Cis Isomer
A key distinguishing feature of cis-3-(hydroxymethyl)cyclopentan-1-ol is the proximity of the primary and secondary hydroxyl groups, which allows for the formation of an intramolecular hydrogen bond. This non-covalent interaction can significantly impact the molecule's conformation and the reactivity of the individual hydroxyl groups. The hydrogen bond can act as a temporary "protecting group," reducing the nucleophilicity of the involved hydroxyl groups and potentially directing reactions to the non-bonded hydroxyl.
Comparative Reactivity in Key Chemical Transformations
While direct comparative kinetic studies on this compound isomers are not extensively documented in publicly available literature, principles derived from analogous 1,3-disubstituted cyclopentane and cyclohexane systems, along with theoretical considerations, allow for a predictive comparison.
Esterification
In esterification reactions, the relative rates of reaction for the primary and secondary alcohols in each isomer are expected to differ.
-
Cis Isomer: The intramolecular hydrogen bond may decrease the reactivity of one of the hydroxyl groups. The primary hydroxyl, being sterically less hindered, is generally expected to react faster. However, its involvement in hydrogen bonding could modulate this reactivity.
-
Trans Isomer: In the absence of intramolecular hydrogen bonding, the reactivity of the hydroxyl groups is primarily governed by steric hindrance. The primary hydroxyl group is more accessible and therefore anticipated to undergo esterification at a faster rate than the secondary hydroxyl group.
A study on the thermal stability of polyesters derived from cis- and trans-1,3-cyclopentanediol found that the ester bonds of the cis-isomer were more prone to degradation at lower temperatures (180 °C) compared to the trans-isomer, which remained stable up to 200 °C[1]. This suggests a higher intrinsic reactivity of the cis-diol system in reactions involving the hydroxyl groups.
Oxidation
The oxidation of the primary and secondary alcohols to the corresponding aldehyde/carboxylic acid and ketone, respectively, is also expected to be influenced by the stereochemistry.
-
Cis Isomer: The presence of the intramolecular hydrogen bond could influence the rate of oxidation. The relative orientation of the hydroxyl groups might also affect the stereochemical outcome of certain oxidation reactions.
-
Trans Isomer: The oxidation rates would likely follow the expected trend of primary alcohols reacting more readily than secondary alcohols under non-selective conditions.
Conformational Stability and its Impact
The cyclopentane ring exists in dynamic envelope and twist conformations. The preferred conformation for each isomer will place the bulky hydroxymethyl and hydroxyl groups in positions that minimize steric strain. In the case of 1,3-disubstituted cyclopentanes, the trans isomer is often thermodynamically more stable. For instance, in the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol, the cis isomer is the kinetically favored product, but higher temperatures can lead to epimerization to the more stable trans isomer[2][3]. This inherent stability difference can influence the equilibrium position of reversible reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of these isomers are crucial for reproducible research. Below are generalized methodologies for key transformations.
General Procedure for Stereoselective Synthesis
The synthesis of cis- and trans-3-(hydroxymethyl)cyclopentan-1-ol can be achieved through the stereoselective reduction of 3-(hydroxymethyl)cyclopentan-1-one. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the product.
Protocol for Stereoselective Reduction:
-
Dissolve 3-(hydroxymethyl)cyclopentan-1-one in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a specific temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
-
Add a reducing agent (e.g., sodium borohydride for the cis isomer or a bulkier reducing agent like lithium tri-sec-butylborohydride for the trans isomer) portion-wise while maintaining the temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
General Procedure for Esterification
Protocol for Esterification (e.g., Acylation):
-
Dissolve the desired isomer of this compound in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine).
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the ester product.
-
Purify by column chromatography if necessary.
Data Summary
| Feature | cis-3-(Hydroxymethyl)cyclopentan-1-ol | trans-3-(Hydroxymethyl)cyclopentan-1-ol | Reference |
| Intramolecular H-Bonding | Possible | Not possible | - |
| Relative Stability | Kinetically favored product in some syntheses | Generally more thermodynamically stable | [2][3] |
| Reactivity (Ester bonds) | More labile, degrade at 180 °C | More stable, stable up to 200 °C | [1] |
Logical Relationships and Workflows
The following diagram illustrates the synthetic relationship between the isomers and their precursor, highlighting the role of the reducing agent in determining the stereochemical outcome.
Caption: Synthetic pathways to cis and trans isomers.
This next diagram illustrates the potential influence of intramolecular hydrogen bonding on the reactivity of the cis isomer.
References
- 1. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Cross-Validation of Experimental and Computational Data for 3-(Hydroxymethyl)cyclopentan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computationally derived data for the compound 3-(Hydroxymethyl)cyclopentan-1-ol. As a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, a thorough understanding of its physicochemical and spectroscopic properties is crucial.[1] This document aims to serve as a valuable resource by presenting a side-by-side comparison of experimental findings and computational predictions, offering a comprehensive profile of this molecule.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key experimental and computational data for this compound, providing a clear and concise comparison for researchers.
Table 1: Physicochemical Properties
| Property | Experimental Value/Observation | Computational Prediction |
| Molecular Formula | C6H12O2 | C6H12O2 |
| Molecular Weight | 116.16 g/mol [1] | 116.16 g/mol |
| Appearance | Colorless liquid (Predicted) | N/A |
| Boiling Point | ~235-240 °C (Estimated based on similar diols) | Not available |
| Density | ~1.1 g/cm³ (Estimated based on similar diols) | Not available |
| Solubility | Soluble in water and polar organic solvents[2][3] | High (Predicted based on structure) |
| LogP (Octanol-Water Partition Coefficient) | Not available | 0.25 (Predicted) |
Table 2: Spectroscopic Data
| Technique | Experimental Data (Predicted/Typical) | Computational Prediction/Analysis |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.6-3.8 (m, 3H, -CH₂OH and -CHOH), δ ~1.4-2.0 (m, 9H, cyclopentyl protons) | Chemical shifts are influenced by the electronegative oxygen atoms, leading to downfield shifts for adjacent protons. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~75 (-CHOH), δ ~65 (-CH₂OH), δ ~25-45 (cyclopentyl carbons) | Two distinct signals are expected for the carbons bearing hydroxyl groups, with the remaining cyclopentyl carbons appearing at higher fields. |
| IR Spectroscopy (ATR) | Broad peak at ~3300-3400 cm⁻¹ (O-H stretch), ~2850-2950 cm⁻¹ (C-H stretch), ~1050-1100 cm⁻¹ (C-O stretch) | The presence of two hydroxyl groups will result in a prominent, broad O-H stretching band due to hydrogen bonding.[2][3] |
| Mass Spectrometry (EI) | M⁺ at m/z 116 (low intensity), key fragments at m/z 98 (M-H₂O), 85 (M-CH₂OH), 67 | The molecular ion is expected to be weak. Fragmentation will likely involve the loss of water and the hydroxymethyl group. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
This protocol is based on the reduction of a suitable cyclopentanone precursor.
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 3-(hydroxymethyl)cyclopentan-1-one (10.0 g, 78.0 mmol) dissolved in methanol (100 mL). The flask is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (2.95 g, 78.0 mmol) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of 1 M HCl (50 mL) at 0 °C.
-
Extraction: The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to afford this compound as a colorless liquid.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer with an ionization energy of 70 eV.
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between experimental and computational data.
Caption: Synthesis and purification workflow for this compound.
Caption: Cross-validation of experimental and computational data.
References
Purity Under Scrutiny: A Comparative Analysis of Techniques for 3-(Hydroxymethyl)cyclopentan-1-OL Assessment
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of various analytical techniques for the purity assessment of 3-(Hydroxymethyl)cyclopentan-1-ol, a versatile building block in medicinal chemistry. We delve into the methodologies of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for specific analytical needs.
The purity of this compound is paramount, as impurities can potentially lead to unwanted side reactions, affect the stereochemistry of subsequent products, and introduce toxicological risks. The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation.
Comparative Overview of Analytical Techniques
A summary of the key performance characteristics of GC, HPLC, and qNMR for the purity assessment of this compound is presented in Table 1. This data is compiled from a combination of published literature on similar diol compounds and typical performance expectations for these analytical methods.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RI/UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Typical Purity (%) | >99.0 | >99.0 | >99.5 (Absolute) |
| Limit of Detection (LOD) | ~0.01% (with derivatization) | ~0.02% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.05% (with derivatization) | ~0.05% | ~0.1% |
| Precision (RSD%) | < 2% | < 2% | < 1% |
| Sample Throughput | Moderate | High | Low to Moderate |
| Key Advantages | High resolution for volatile impurities. | Broad applicability to non-volatile impurities. | Absolute quantification without a specific reference standard of the analyte, structural information. |
| Key Disadvantages | Requires derivatization for polar analytes, potential for thermal degradation. | Lower resolution for some isomers, detector response variability. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Due to the polar nature and low volatility of this compound, derivatization is essential for successful GC analysis. Silylation is a common and effective derivatization technique for hydroxyl groups.
Derivatization Protocol (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC injection.
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
Potential Impurities: Unreacted 3-(hydroxymethyl)cyclopentan-1-one (the typical starting material for its synthesis), isomers, and byproducts from the synthesis process.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be employed for the analysis of this compound without the need for derivatization. A Refractive Index (RI) detector is often suitable for this compound as it lacks a strong UV chromophore.
HPLC-RI Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI) Detector
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR is a powerful primary method for determining the absolute purity of a substance. It relies on the use of a certified internal standard.
¹H-qNMR Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Ensure complete dissolution of both the sample and the internal standard.
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, calibrated 90° pulse).
¹H-qNMR Data Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: zg30 (or equivalent)
-
Relaxation Delay (d1): 30 s (should be at least 5 times the longest T₁ of both the analyte and internal standard)
-
Number of Scans (ns): 16 (can be adjusted to achieve adequate signal-to-noise ratio)
-
Acquisition Time (aq): ≥ 3 s
-
Spectral Width (sw): Appropriate range to cover all signals of interest.
Purity Calculation:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for each analytical technique.
Safety Operating Guide
Proper Disposal of 3-(Hydroxymethyl)cyclopentan-1-ol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-(Hydroxymethyl)cyclopentan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile of Structurally Similar Compounds
To understand the potential hazards of this compound, the following table summarizes the key safety information for a related compound, Cyclopentanol. This data underscores the importance of handling this class of chemicals with care.
| Hazard Category | Cyclopentanol (CAS No. 96-41-3) |
| Physical Hazards | Flammable liquid and vapor.[1] |
| Health Hazards | May be harmful if swallowed or inhaled. Causes skin and eye irritation. |
| Environmental Hazards | Should not be released into the environment.[2] |
| Signal Word | Warning |
Experimental Protocols for Safe Disposal
Proper disposal of this compound is critical to laboratory safety and environmental responsibility. The following step-by-step protocol should be followed:
1. Personal Protective Equipment (PPE):
Before handling the chemical, ensure that the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.
2. Waste Collection:
-
Waste Container: Use a designated, properly labeled, and leak-proof container for flammable liquid waste. The container should be compatible with alcohols.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected separately.
3. Spill and Leak Procedures:
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
4. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources, until it is collected.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[3][4]
-
Do Not:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
